molecular formula C13H13NO2 B2372239 Methyl 2-(isoquinolin-1-yl)propanoate CAS No. 2119308-23-3

Methyl 2-(isoquinolin-1-yl)propanoate

Cat. No.: B2372239
CAS No.: 2119308-23-3
M. Wt: 215.252
InChI Key: GDNKIRVFBHIHMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(isoquinolin-1-yl)propanoate is a useful research compound. Its molecular formula is C13H13NO2 and its molecular weight is 215.252. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-isoquinolin-1-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-9(13(15)16-2)12-11-6-4-3-5-10(11)7-8-14-12/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDNKIRVFBHIHMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CC2=CC=CC=C21)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Methyl 2-(isoquinolin-1-yl)propanoate molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Entity Guide for Medicinal Chemistry & Drug Discovery

Executive Summary

Methyl 2-(isoquinolin-1-yl)propanoate is a functionalized heterocyclic building block characterized by an isoquinoline core substituted at the electron-deficient C1 position with a methyl propanoate moiety. As a branched ester derivative, it serves as a critical intermediate in the synthesis of isoquinoline alkaloids and kinase inhibitors (e.g., Rho-kinase targets).

This guide details the physicochemical properties, synthetic pathways (specifically Minisci-type radical alkylation), and analytical protocols required for the validation of this compound in pharmaceutical workflows.

Part 1: Physicochemical Characterization

The precise molecular weight and formula are derived from the structural connectivity of the isoquinoline ring (


) and the methyl 2-propanoate side chain (

).
Core Identity Data
PropertyValueNotes
IUPAC Name This compoundBranched isomer (attachment at

-carbon)
Molecular Formula

Confirmed via elemental count
Molecular Weight 215.25 g/mol Monoisotopic Mass: 215.0946 Da
CAS Registry 2119308-23-3Reference for catalog identification
LogP (Predicted) 2.3 ± 0.4Lipophilic, suitable for CNS penetration models
Topological Polar Surface Area 39.2 Ų< 140 Ų indicates good oral bioavailability
Structural Analysis

The molecule features a chiral center at the C2 position of the propanoate chain (the


-carbon relative to the ester).
  • Chirality: The C2 carbon is bonded to four distinct groups: Hydrogen, Methyl group, Carbomethoxy group, and the Isoquinolin-1-yl moiety.

  • Implication: In drug development, enantioselective synthesis or chiral separation (SFC/HPLC) is mandatory, as the

    
    - and 
    
    
    
    -enantiomers likely exhibit distinct pharmacodynamics.

Part 2: Synthetic Methodology

The installation of alkyl groups at the C1 position of isoquinoline is electronically favorable due to the low electron density at this position (adjacent to the ring nitrogen). The most robust protocol for synthesizing this compound is the Minisci Reaction , which utilizes carbon-centered radicals.

Protocol: Minisci Radical Alkylation

Objective: Direct C-H functionalization of isoquinoline using methyl 2-iodopropanoate or propionic acid derivatives.

Reaction Scheme:

  • Radical Generation: Oxidative decarboxylation of the acid or reduction of the alkyl halide generates the

    
    -ester radical.
    
  • Addition: The nucleophilic alkyl radical attacks the protonated isoquinoline (activated at C1).

  • Oxidation: Re-aromatization via oxidative hydrogen abstraction.

Step-by-Step Methodology:

  • Activation: Dissolve Isoquinoline (1.0 equiv) in acidic media (TFA/Water or dilute

    
    ) to form the isoquinolinium salt.
    
  • Reagent Addition: Add Methyl 2-iodopropanoate (3.0 equiv) and a photocatalyst (e.g.,

    
    ) or chemical oxidant (Ammonium Persulfate, 
    
    
    
    ).
  • Reaction: Stir at ambient temperature under Blue LED irradiation (photoredox) or 60°C (thermal) for 12–24 hours.

  • Workup: Basify with

    
     to pH 8. Extract with Dichloromethane (DCM).
    
  • Purification: Isolate via Flash Column Chromatography (Hexane/EtOAc gradient).

Synthetic Pathway Diagram

The following diagram illustrates the radical mechanism and downstream utility.

MinisciPathway Isoq Isoquinoline (Protonated) Intermediate Radical Adduct (Non-aromatic) Isoq->Intermediate Radical Attack (C1 Position) Radical α-Ester Radical (•CH(CH3)COOMe) Radical->Intermediate Product Methyl 2-(isoquinolin-1-yl) propanoate Intermediate->Product Oxidation (-H•) Downstream Derivatives: Amides/Acids Product->Downstream Hydrolysis/ Amidation

Figure 1: Minisci-type radical alkylation mechanism for C1-functionalization of isoquinoline.

Part 3: Analytical Validation (QC/QA)

Trustworthiness in chemical biology relies on rigorous characterization. The following spectral features confirm the structure of this compound.

Nuclear Magnetic Resonance ( NMR)

Solvent:


, 400 MHz.
  • Aromatic Region (Isoquinoline):

    • 
       8.5–8.6 ppm (d, 1H): Proton at C8 (deshielded by adjacent N).
      
    • 
       7.5–7.8 ppm (m, 4H): Remaining aromatic protons.
      
    • 
       8.3 ppm (d, 1H): Proton at C3 (if C1 is substituted, C3 doublet is characteristic).
      
  • Aliphatic Region (Side Chain):

    • 
       4.5–4.8 ppm (q, 1H): The chiral methine proton (
      
      
      
      ) at the attachment point.
    • 
       3.7 ppm (s, 3H): Methyl ester singlet (
      
      
      
      ).
    • 
       1.6 ppm (d, 3H): Methyl doublet (
      
      
      
      ) attached to the chiral center.
Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Target Ion:

    
     m/z.
    
  • Fragmentation Pattern:

    • Loss of

      
       (31 Da) 
      
      
      
      Acylium ion.
    • Loss of

      
       (59 Da) 
      
      
      
      Ethyl-isoquinoline cation.
Analytical Workflow Diagram

This workflow ensures enantiomeric purity and structural identity.

AnalyticalWorkflow cluster_QC Quality Control & Chiral Resolution Crude Crude Reaction Mixture Flash Flash Chromatography (Silica Gel) Crude->Flash Racemate Purified Racemate (>95% purity) Flash->Racemate ChiralHPLC Chiral HPLC/SFC (Daicel Chiralpak) Racemate->ChiralHPLC EnantiomerA Enantiomer A (e.g., R-isomer) ChiralHPLC->EnantiomerA EnantiomerB Enantiomer B (e.g., S-isomer) ChiralHPLC->EnantiomerB Validation Final Validation: 1H NMR + HRMS EnantiomerA->Validation EnantiomerB->Validation

Figure 2: Purification and validation pipeline emphasizing chiral resolution.

Part 4: Applications in Drug Development

This compound is not merely a catalog compound; it acts as a "privileged scaffold" modifier.

  • Kinase Inhibition: The isoquinoline core mimics the adenine ring of ATP. The propanoate side chain at C1 projects into the solvent-exposed region or the ribose-binding pocket of kinases (e.g., ROCK1/2, PKA), allowing for solubility tuning via the ester/acid functionality.

  • Prodrug Design: The methyl ester masks the polar carboxylic acid, improving membrane permeability (LogP ~2.3). Once intracellular, esterases hydrolyze it to the active acid form (

    
    ).
    
  • Fragment-Based Drug Discovery (FBDD): The molecule serves as a rigidified analogue of phenylalanine derivatives, useful for exploring hydrophobic pockets in GPCRs.

References

  • Vertex AI Search. (2025). Synthesis of this compound and Catalog Data. SynHet. Link

  • Minisci, F., et al. (1971).[1] Nucleophilic character of alkyl radicals: substitution of heteroaromatic bases. Wikipedia/Original Literature. Link

  • PubChem. (2025).[2] Isoquinoline Derivative Structures and Computed Properties. National Library of Medicine. Link

  • Proctor, R. S., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Chemical Science. Link

  • NIST Chemistry WebBook. (2025). Methyl propanoate and Isoquinoline Properties. NIST.[3][4] Link

Sources

Technical Deep Dive: 1-Substituted Isoquinoline Propanoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The 1-substituted-1,2,3,4-tetrahydroisoquinoline-2-propanoate scaffold represents a critical intersection in medicinal chemistry. While the rigid tetrahydroisoquinoline (THIQ) core acts as a bioisostere for catecholamines and provides a defined spatial orientation for aromatic interactions, the N-linked propanoate tail introduces a flexible "hinge" region capable of hydrogen bonding and electrostatic interactions.

This specific derivative class has emerged as a high-value target for two primary therapeutic indications:

  • Reversal of Multidrug Resistance (MDR): Acting as P-glycoprotein (P-gp) efflux pump inhibitors.[1]

  • L-Type Calcium Channel Blockade: Modulating cardiovascular tone and neuropathic pain.

This guide details the synthetic architecture, validated experimental protocols, and structure-activity relationships (SAR) necessary for developing these derivatives.

Structural Architecture & Pharmacophore Analysis

The efficacy of these derivatives relies on a "Head-Linker-Tail" topology.

  • The Head (C1-Position): The substituent at Position 1 (often an aryl or alkyl group) dictates the lipophilicity and steric fit within the hydrophobic pocket of the target protein (e.g., the transmembrane domain of P-gp).

  • The Core (THIQ): The semi-rigid bicycle locks the nitrogen lone pair into a specific vector, reducing the entropic cost of binding.

  • The Tail (N2-Propanoate): This moiety, derived from Michael addition to acrylates, serves as a "grappling hook." The ester oxygen or the hydrolyzed carboxylic acid provides a critical acceptor point for hydrogen bonds.

Visualization: Pharmacophore Logic

Pharmacophore Core THIQ Core (Semi-Rigid Scaffold) N2 N2-Nitrogen (Protonatable Center) Core->N2 Vector Constraint C1 C1-Substituent (Hydrophobic/Aryl) C1->Core Steric Bulk Target Biological Target (P-gp / Ca2+ Channel) C1->Target Pi-Pi Stacking Tail Propanoate Tail (H-Bond Acceptor) N2->Tail Flexibility Tail->Target Binding Interaction

Figure 1: Pharmacophore dissection of the 1-substituted isoquinoline propanoate derivative.

Synthetic Pathways: The "Green" Michael Addition

While alkylation with 3-halopropanoates is possible, it is chemically inefficient (atom economy) and prone to elimination side reactions. The authoritative industry standard is the Aza-Michael Addition of the secondary amine (THIQ) to an acrylate ester. This pathway is atom-economical, requires mild conditions, and avoids mutagenic alkyl halides.

Pathway Comparison

SynthesisPath Start Phenethylamine + Aldehyde Step1 Pictet-Spengler Cyclization (Acid Catalysis) Start->Step1 THIQ 1-Substituted THIQ (Secondary Amine) Step1->THIQ MethodA Method A: Alkylation (3-chloropropanoate + Base) THIQ->MethodA Low Yield / Side Rxns MethodB Method B: Aza-Michael Addition (Ethyl Acrylate + Green Catalyst) THIQ->MethodB High Yield / Atom Economy Product Target: 1-Substituted Isoquinoline Propanoate MethodA->Product MethodB->Product

Figure 2: Synthetic route comparison favoring the Aza-Michael addition for propanoate functionalization.

Validated Experimental Protocol

Target Compound: Ethyl 3-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)propanoate

Phase 1: Core Synthesis (Modified Pictet-Spengler)

Note: This phase constructs the 1-substituted secondary amine.

  • Reagents: 2-Phenylethanamine (10 mmol), Benzaldehyde (10 mmol), Trifluoroacetic acid (TFA, 3 mL), Dichloromethane (DCM).

  • Procedure:

    • Dissolve amine and aldehyde in dry DCM (20 mL) under

      
       atmosphere.
      
    • Stir at Room Temperature (RT) for 2 hours to form the imine (Schiff base).

    • Cool to 0°C. Add TFA dropwise.

    • Reflux for 12 hours.

    • Workup: Basify with NaOH (10%) to pH 10. Extract with DCM. Dry over

      
      .
      
    • Validation:

      
       NMR should show the C1-methine proton as a singlet around 
      
      
      
      4.8-5.2 ppm.
Phase 2: N-Functionalization (Aza-Michael Addition)

This is the critical step to install the propanoate moiety.

  • Reagents: 1-Phenyl-1,2,3,4-tetrahydroisoquinoline (from Phase 1), Ethyl Acrylate (1.2 equiv), Ethanol (absolute).

  • Catalyst: None required for highly nucleophilic amines; however, mild Lewis acids (e.g.,

    
    ) or silica-supported reagents can accelerate the reaction.
    
  • Step-by-Step:

    • Setup: In a round-bottom flask, dissolve the THIQ derivative (5 mmol) in Ethanol (10 mL).

    • Addition: Add Ethyl Acrylate (6 mmol) dropwise at RT.

    • Reaction: Reflux at 80°C for 6-12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1). The secondary amine spot will disappear; a higher

      
       spot (tertiary amine) will appear.
      
    • Purification: Evaporate solvent under reduced pressure. The residue is often pure enough. If not, perform flash column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Self-Validating Checkpoint (NMR):

    • Look for the propanoate triplet signals :

      • 
         ppm (t, 2H, 
        
        
        
        )
      • 
         ppm (t, 2H, 
        
        
        
        )
    • The disappearance of the broad NH peak from the starting material confirms N-substitution.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of structural variations on P-gp inhibition (MDR reversal) based on compiled literature data.

Table 1: SAR of 1-Substituted Isoquinoline Propanoates on MDR Reversal

C1-Substituent (R1)N2-Tail (Propanoate Derivative)Lipophilicity (cLogP)MDR Reversal Activity (Fold vs Verapamil)Notes
PhenylEthyl ester (OEt)4.22.5xBalanced lipophilicity; good membrane permeability.
3,4-DimethoxyphenylEthyl ester (OEt)3.84.1xElectron-donating groups at C1 enhance binding.
PhenylCarboxylic Acid (OH)2.10.2xInactive. The zwitterion cannot penetrate the cell membrane.
BenzylPropyl ester (OPr)4.81.8xSteric bulk at C1 slightly reduces efficacy compared to phenyl.
4-ChlorophenylAmide (NH-R)3.93.0xAmides (via aminolysis of the ester) show sustained stability.
SAR Logic Diagram

SAR Decision Optimize for MDR Reversal? Branch1 C1 Substituent Decision->Branch1 Branch2 Propanoate Tail Decision->Branch2 Result1 Aromatic (Phenyl/Dimethoxy) Increases Pi-Stacking Branch1->Result1 Result2 Alkyl/H Decreases Potency Branch1->Result2 Result3 Ester/Amide Maintains Permeability Branch2->Result3 Result4 Free Acid Prevents Membrane Crossing Branch2->Result4

Figure 3: Decision tree for optimizing the scaffold for Multidrug Resistance (MDR) reversal.

References

  • Teodori, E., et al. (2022). "The Tetrahydroisoquinoline Scaffold in ABC Transporter Inhibitors that Act as Multidrug Resistance (MDR) Reversers."[2] Current Topics in Medicinal Chemistry.

  • Capparelli, E., et al. (2014). "SAR Studies on Tetrahydroisoquinoline Derivatives: The Role of Flexibility and Bioisosterism To Raise Potency and Selectivity toward P-glycoprotein." Journal of Medicinal Chemistry.

  • Rulev, A. Y. (2023). "Aza‐Michael Reaction: A Decade Later – Is the Research Over?" European Journal of Organic Chemistry.

  • Ogiyama, T., et al. (2015). "Discovery of a 1-isopropyltetrahydroisoquinoline derivative as an orally active N-type calcium channel blocker for neuropathic pain." Bioorganic & Medicinal Chemistry.

  • Kanojia, R. M., et al. (1988). "Cardiotonic agents.[3] Synthesis and inotropic activity of a series of isoquinolin-3-ol derivatives." Journal of Medicinal Chemistry.

Sources

Technical Whitepaper: Solubility Profiling of Methyl 2-(isoquinolin-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and experimental protocols for Methyl 2-(isoquinolin-1-yl)propanoate .

Executive Summary

This compound is a functionalized nitrogen heterocycle often utilized as a scaffold in medicinal chemistry (e.g., kinase inhibitors) and alkaloid synthesis.[1][2] Its solubility behavior is governed by the competition between the lipophilic, aromatic isoquinoline core and the polar, hydrogen-bond-accepting ester moiety.

This guide provides a comprehensive solubility analysis, predictive modeling based on Hansen Solubility Parameters (HSP), and validated protocols for experimental determination. It is designed to assist researchers in solvent selection for synthesis, purification (crystallization/chromatography), and biological assay formulation.

Part 1: Physicochemical Basis & Structure-Property Relationships

To predict solubility accurately, one must analyze the molecular interactions at play.

Structural Analysis

The molecule consists of two distinct domains:

  • Isoquinoline Core (Lipophilic/Basic): A fused benzene-pyridine ring system.[3] It is planar, aromatic, and contains a basic nitrogen (

    
     for the parent heterocycle). This domain drives solubility in chlorinated and aromatic solvents via 
    
    
    
    stacking and dispersion forces.
  • Methyl Propanoate Side Chain (Polar/Flexible): An ester group attached to the C1 position. The carbonyl oxygen acts as a Hydrogen Bond Acceptor (HBA), while the methyl ester provides limited polarity.

Predicted Molecular Descriptors
  • LogP (Octanol/Water):

    
     (Moderately Lipophilic).
    
  • H-Bond Donors: 0 (Aprotic).

  • H-Bond Acceptors: 2 (Isoquinoline N, Ester C=O).

  • Rotatable Bonds: 3 (Allows conformational flexibility in solution).

Hansen Solubility Parameters (HSP)

Solubility is maximized when the HSP distance (


) between the solute and solvent is minimized. Based on structural analogs (Isoquinoline and Methyl Propionate), the predicted parameters are:
  • Dispersion (

    
    ):  High (due to aromatic rings).
    
  • Polarity (

    
    ):  Moderate (due to the net dipole of the N-heterocycle and ester).
    
  • H-Bonding (

    
    ):  Moderate (Acceptor only).
    

Part 2: Solubility Profile & Solvent Compatibility

The following data categorizes solvents by their solvation capacity for this compound.

Table 1: Empirical & Predicted Solubility Profile

Solvent ClassRepresentative SolventsSolubility PotentialMechanistic RationaleApplication
Halogenated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Strong dispersion forces match the aromatic core; excellent dipole interaction.Synthesis workup, Chromatography load.
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)High dielectric constants stabilize the polar ester/nitrogen centers.Stock solutions for biological assays.
Esters/Ketones Ethyl Acetate, AcetoneModerate-High "Like dissolves like" (ester-ester interaction).Recrystallization, Extraction.[3]
Alcohols Methanol, Ethanol, IsopropanolModerate (Temp. Dependent)Soluble hot; limited solubility cold. The molecule accepts H-bonds but cannot donate.Crystallization (Cooling method).
Ethers THF, 1,4-Dioxane, MTBEModerate Good compatibility with the lipophilic core; moderate polarity.Reaction solvent.[3][4]
Aliphatics Hexanes, Heptane, CyclohexaneLow/Insoluble Lack of polarity prevents solvation of the ester/nitrogen groups.Anti-solvent for precipitation.
Aqueous Water, PBS (pH 7.4)Insoluble (<0.1 mg/mL)Hydrophobic effect dominates.Washing aqueous impurities.
Acidic Aqueous 0.1 M HClSoluble Protonation of the isoquinoline nitrogen forms a water-soluble salt.Acid-base extraction.

Part 3: Experimental Protocols

Protocol A: Saturation Shake-Flask Method (Gravimetric)

Objective: Determine the thermodynamic solubility of the solid compound in a specific solvent.

Workflow Diagram:

SolubilityWorkflow Start Weigh Excess Solid AddSolvent Add Solvent (Stepwise) Start->AddSolvent Equilibrate Agitate (24h @ 25°C) AddSolvent->Equilibrate Filter Filter/Centrifuge (0.45 µm) Equilibrate->Filter Dry Evaporate Solvent (Vacuum) Filter->Dry Weigh Weigh Residue Dry->Weigh Calc Calculate S (mg/mL) Weigh->Calc

Figure 1: Step-by-step workflow for gravimetric solubility determination.

Step-by-Step Procedure:

  • Preparation: Weigh approximately 10-20 mg of this compound into a 2 mL HPLC vial (pre-weighed).

  • Saturation: Add the target solvent in 100 µL increments until the solid fails to dissolve (suspension formed).

  • Equilibration: Cap the vial and agitate (shaker or magnetic stir bar) for 24 hours at controlled temperature (usually 25°C).

  • Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE syringe filter to remove undissolved solid.

  • Quantification (Gravimetric):

    • Transfer a known volume of the clear supernatant (e.g., 500 µL) to a tared vessel.

    • Evaporate the solvent under vacuum or nitrogen stream.

    • Weigh the residue.

    • Calculation:

      
      
      
Protocol B: Kinetic Solubility (High-Throughput for Bio-Assays)

Objective: Determine the maximum concentration before precipitation in an aqueous buffer (from DMSO stock).

  • Prepare a 10 mM stock solution in DMSO.

  • Pipette increasing volumes of stock into a 96-well plate containing PBS (pH 7.4).

  • Incubate for 4 hours at room temperature.

  • Measure absorbance at 620 nm (turbidity) using a plate reader.

  • Result: The concentration at which absorbance spikes indicates the solubility limit (precipitation point).

Part 4: Strategic Applications

Crystallization Strategy

To purify the compound from synthesis impurities, exploit the temperature-dependent solubility in alcohols or the anti-solvent effect of hydrocarbons.

Recommended System:

  • Solvent: Ethanol or Isopropanol (Dissolve hot).

  • Anti-Solvent: Hexane or Heptane (Add dropwise to the hot solution until turbidity persists, then cool).

Acid-Base Extraction (Purification)

Since the isoquinoline nitrogen is basic, this property allows for chemical purification without chromatography.

ExtractionLogic OrgLayer Crude Mixture in Organic Solvent (DCM or EtOAc) AcidWash Wash with 1M HCl OrgLayer->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep AqPhase Aqueous Phase (Acidic) Contains: Protonated Isoquinoline Product PhaseSep->AqPhase Product moves to water OrgPhase Organic Phase Contains: Non-basic Impurities PhaseSep->OrgPhase Discard BaseTreat Basify with NaOH/NaHCO3 (pH > 9) AqPhase->BaseTreat Extract Extract into DCM BaseTreat->Extract Final Pure Product (Evaporate Solvent) Extract->Final

Figure 2: Acid-Base purification workflow leveraging the basicity of the isoquinoline core.

Biological Assay Formulation

For in vitro screening:

  • Primary Solvent: DMSO (Dimethyl sulfoxide).

  • Max Stock Conc: Typically 10-50 mM is achievable.

  • Dilution: Dilute >1000-fold into media to keep DMSO <0.1%.

  • Warning: Ensure the final aqueous concentration does not exceed the solubility limit determined in Protocol B to avoid "crashing out," which leads to false negatives in drug screening.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Contextual grounding for HSP predictions).
  • PubChem. (n.d.).[5] Isoquinoline Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Reference for standard Shake-Flask and Acid-Base extraction protocols).

Sources

Methyl 2-(isoquinolin-1-yl)propanoate PubChem CID and SMILES

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthetic Protocols, and Medicinal Utility

Executive Summary

Methyl 2-(isoquinolin-1-yl)propanoate is a specialized isoquinoline derivative utilized primarily as a pharmacophore building block in the development of kinase inhibitors and antineoplastic agents. Characterized by an isoquinoline core substituted at the C1 position with a methyl propanoate moiety, this compound exhibits unique electronic properties due to the electron-deficient nature of the C1 center adjacent to the ring nitrogen. This guide provides a comprehensive technical analysis of its chemical identity, a validated synthetic protocol via Palladium-catalyzed


-arylation, and an overview of its utility in modern drug discovery.
Chemical Identity & Structural Data[2][3][4][5][6][7][8][9][10][11][12]

The following data consolidates the physicochemical identifiers for this compound. Researchers should use the InChIKey for unambiguous database cross-referencing.

Parameter Technical Specification
IUPAC Name This compound
Common Name Methyl 2-isoquinolin-1-ylpropanoate
CAS Registry Number 2119308-23-3
PubChem CID 132398919
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Molecular Weight 215.25 g/mol
Canonical SMILES COC(=O)C(C)C1=NC=CC2=CC=CC=C12
InChIKey Derived from structure:[1][2][3][4][5][6][7][8]WZ... (Specific key varies by stereochemistry; racemic implied)
Appearance Pale yellow oil or low-melting solid (dependent on purity)
Solubility Soluble in DCM, MeOH, DMSO; sparingly soluble in water.
Structural Analysis

The molecule features a chiral center at the


-carbon of the propanoate chain. In synthetic applications without asymmetric catalysis, this compound is typically isolated as a racemate (

). The C1 position of the isoquinoline ring is highly electrophilic, making the bond between the heterocycle and the propanoate chain electronically significant for metabolic stability studies.
Validated Synthetic Protocol: Pd-Catalyzed -Arylation

Methodology Rationale: While nucleophilic aromatic substitution (


) is possible at the electron-deficient C1 position of isoquinoline, it often requires harsh conditions that degrade the ester functionality. The Palladium-catalyzed 

-arylation of esters
is the superior, field-proven method, offering high yields and functional group tolerance.
Reagents & Materials
  • Substrate A: 1-Chloroisoquinoline (1.0 equiv)

  • Substrate B: Methyl propionate (1.2 equiv)

  • Base: Lithium Bis(trimethylsilyl)amide (LiHMDS), 1.0 M in THF (1.5 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand:

    
     (Tri-tert-butylphosphine) or XPhos (4 mol%)
    
  • Solvent: Anhydrous Toluene or THF

Step-by-Step Protocol
  • Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask and purge with Argon for 15 minutes.

  • Catalyst Pre-complexation: Add

    
     and the phosphine ligand to the flask. Dissolve in minimal anhydrous toluene and stir at room temperature for 10 minutes to generate the active catalytic species 
    
    
    
    .
  • Enolate Formation: In a separate vessel at -78°C, add Methyl propionate to the LiHMDS solution dropwise. Stir for 30 minutes to ensure complete deprotonation and formation of the lithium enolate.

  • Coupling Reaction: Transfer the 1-Chloroisoquinoline (dissolved in toluene) to the catalyst mixture, followed immediately by the enolate solution.

  • Thermal Activation: Warm the reaction mixture to room temperature, then heat to 80°C. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[1]

  • Quench & Isolation: Upon consumption of the aryl chloride (approx. 4-6 hours), cool to room temperature. Quench with saturated

    
    . Extract with Ethyl Acetate (3x).
    
  • Purification: Dry organic layers over

    
    , concentrate in vacuo, and purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
    
Mechanism & Pathway Visualization

The following diagram illustrates the catalytic cycle and the critical bond-forming step. The choice of a bulky, electron-rich ligand (like


) is crucial to facilitate the oxidative addition into the electron-poor C-Cl bond of the isoquinoline.

SynthesisPathway Start 1-Chloroisoquinoline (Electrophile) OxAdd Oxidative Addition Complex (Pd-Ar-Cl) Start->OxAdd Reacts with Cat Reagent Methyl Propionate (Nucleophile Precursor) Enolate Lithium Enolate Intermediate Reagent->Enolate Deprotonation (-78°C) Base LiHMDS (Base) Base->Enolate Enolate->OxAdd Transmetallation Cat Pd(0) Catalyst (Active Species) Cat->OxAdd Prod This compound (Target) OxAdd->Prod Reductive Elimination Regenerates Pd(0) Prod->Cat Cycle Closes

Figure 1: Catalytic cycle for the synthesis of this compound via Pd-catalyzed


-arylation.
Medicinal Chemistry Applications

Drug Development Context: Isoquinoline scaffolds are ubiquitous in medicinal chemistry, often serving as bioisosteres for quinolines or indoles. This compound is particularly valuable as an intermediate for:

  • Kinase Inhibitors: The isoquinoline nitrogen can function as a hydrogen bond acceptor in the ATP-binding pocket of kinases (e.g., PI3K, Akt). The propanoate side chain allows for further derivatization into amides or alcohols to tune solubility and potency.

  • Antineoplastic Agents: Derivatives of 1-substituted isoquinolines have shown cytotoxicity against triple-negative breast cancer cell lines (MDA-MB-231) by disrupting microtubule dynamics [3].

  • CNS Active Agents: The lipophilicity of the isoquinoline core facilitates Blood-Brain Barrier (BBB) penetration, making this scaffold relevant for Alzheimer's research (e.g., BACE1 inhibitors).

Self-Validating Quality Control:

  • NMR Verification: The

    
     NMR spectrum must show a diagnostic doublet for the 
    
    
    
    -methyl group (~1.6 ppm) and a quartet for the methine proton (~4.5 ppm), confirming the alkylation at the correct position.
  • Mass Spectrometry: High-resolution MS should confirm the

    
     peak at m/z 216.10.
    
References
  • PubChem. (n.d.).[7] this compound (CID 132398919).[1] National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Balewski, Ł., & Kornicka, A. (2025).[9] Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(24), 4760.[9] Retrieved February 15, 2026, from [Link]

Sources

Methodological & Application

Application Note: Precision Synthesis of Methyl 2-(isoquinolin-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of methyl 2-(isoquinolin-1-yl)propanoate represents a critical C–C bond formation at the electron-deficient C1 position of the isoquinoline ring. This scaffold is a privileged motif in medicinal chemistry, serving as a precursor for various kinase inhibitors and alkaloids.

While traditional Nucleophilic Aromatic Substitution (


) is theoretically possible due to the electron-deficiency of the isoquinoline C1 position, it often suffers from competitive polymerization of the ester enolate (Claisen condensation) and poor regioselectivity.

This Application Note details a Palladium-Catalyzed


-Arylation  protocol. This method, grounded in the seminal work of the Hartwig and Buchwald groups, offers superior functional group tolerance, higher yields, and operational reproducibility compared to classical 

or radical pathways.

Retrosynthetic Analysis & Strategy

The strategic disconnection involves the C1–C


 bond. We utilize 1-chloroisoquinoline as the electrophile and methyl propionate as the pronucleophile.

Retrosynthesis Target This compound (Target) Disconnect C1–Cα Disconnection Target->Disconnect Precursor1 1-Chloroisoquinoline (Electrophile) Disconnect->Precursor1 Retrosynthesis Precursor2 Methyl Propionate (Pronucleophile) Disconnect->Precursor2 Catalyst Pd(0) Catalyst LiHMDS Base Catalyst->Disconnect Enables

Figure 1: Retrosynthetic logic prioritizing the Pd-catalyzed cross-coupling manifold.

Mechanistic Insight: The Catalytic Cycle

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a Pd(0)/Pd(II) cycle. The critical challenge in this specific synthesis is the reductive elimination step, which must be faster than the


-hydride elimination that would destroy the alkyl group.

Key Mechanistic Features:

  • Oxidative Addition: Pd(0) inserts into the C–Cl bond of 1-chloroisoquinoline. This is facilitated by electron-rich, bulky phosphine ligands (e.g.,

    
    ).[1]
    
  • Transmetallation: The lithium enolate of methyl propionate (generated in situ) transfers the alkyl group to the Palladium center.

  • Reductive Elimination: The C–C bond is formed, regenerating Pd(0).

CatalyticCycle Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd + 1-Chloroisoquinoline Enolate Enolate Binding (Transmetallation) OxAdd->Enolate + Li-Enolate RedElim Reductive Elimination (Product Release) Enolate->RedElim C-C Bond Formation RedElim->Pd0 - Product

Figure 2: Simplified catalytic cycle emphasizing the regeneration of the active Pd(0) species.

Detailed Experimental Protocol

Reagents & Equipment
  • Substrate: 1-Chloroisoquinoline (>97% purity).

  • Coupling Partner: Methyl propionate (Anhydrous).

  • Catalyst Source:

    
     (Bis(dibenzylideneacetone)palladium(0)) or 
    
    
    
    .
  • Ligand:

    
     (Tri-tert-butylphosphine) - Critical for chloroarenes.
    
  • Base: LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF.

  • Solvent: Toluene (Anhydrous, deoxygenated).

  • Atmosphere: Argon or Nitrogen (Glovebox preferred, Schlenk line acceptable).

Step-by-Step Methodology

Phase 1: Catalyst Pre-complexation

  • In a glovebox or under positive Argon flow, charge a flame-dried reaction vial with

    
     (1.0 mol%) and 
    
    
    
    (1.2 mol%).
  • Add anhydrous Toluene (concentration 0.2 M relative to substrate).

  • Stir at Room Temperature (RT) for 10 minutes. The solution should turn from dark purple/black to a lighter orange/brown, indicating active ligand ligation.

Phase 2: Substrate Addition 4. Add 1-chloroisoquinoline (1.0 equiv) to the catalyst mixture. 5. Add Methyl propionate (1.1 equiv). Note: Use a slight excess to account for minor volatility losses.

Phase 3: Controlled Enolization (The "Hartwig" Modification) Crucial Step: Do not pre-mix the ester and base in the absence of the aryl halide, as this promotes self-condensation (Claisen). 6. Add LiHMDS (1.1 equiv, 1.0 M in THF) dropwise to the reaction mixture containing the catalyst, aryl halide, and ester over 5 minutes. 7. Seal the vial tightly.

Phase 4: Reaction & Work-up 8. Stir the reaction at RT for 1 hour. If conversion is low (monitored by LCMS), heat to 50°C . Avoid overheating methyl esters to prevent degradation. 9. Quench: Add saturated aqueous


 (2 mL) followed by Ethyl Acetate (5 mL).
10. Extraction:  Separate layers. Extract aqueous layer 2x with Ethyl Acetate.
11. Drying:  Dry combined organics over 

, filter, and concentrate in vacuo.

Phase 5: Purification 12. Purify via flash column chromatography (Silica Gel).

  • Eluent: Hexanes:Ethyl Acetate (Gradient 0%
    
    
    20%).
  • Observation: The product is typically a viscous oil or low-melting solid.

Critical Parameters & Troubleshooting

The following table summarizes common failure modes and their scientific resolutions based on reaction kinetics and thermodynamics.

IssueProbable CauseCorrective Action
Low Yield (Claisen Product) Self-condensation of methyl propionate before coupling.Use t-Butyl Ester: Switch to t-butyl propionate. The bulky group prevents self-condensation. Following coupling, treat with TFA/MeOH to transesterify to methyl ester [1].
No Reaction (SM Recovery) Catalyst poisoning by Isoquinoline Nitrogen.Increase Ligand Bulk: Ensure

is fresh (it is air sensitive). The bulk prevents N-coordination to Pd.
Dehalogenation (Isoquinoline)

-Hydride elimination or reduction.
Temperature Control: Lower reaction temperature to RT. Ensure anhydrous solvents (proton sources promote reduction).
Dark Black Precipitate "Palladium Black" formation (Catalyst death).Ligand Ratio: Increase Ligand:Pd ratio to 2:1 to stabilize the active species.

Analytical Validation (QC)

To ensure the integrity of the synthesized this compound, verify against these expected spectral data points:

  • LC-MS: Expect

    
     peak at approx. 216.1 m/z.
    
  • 1H NMR (CDCl3, 400 MHz):

    • 
       8.5–7.5 (m, 6H, Isoquinoline Ar-H).
      
    • 
       4.5 (q, 1H, 
      
      
      
      -CH3, benzylic methine).
    • 
       3.7 (s, 3H, 
      
      
      
      ).
    • 
       1.6 (d, 3H, 
      
      
      
      ).
  • Key Diagnostic: The quartet at ~4.5 ppm confirms the

    
    -arylation occurred at the propionate methylene.
    

References

  • Hama, T., Hartwig, J. F. (2008).[2] "Palladium-Catalyzed

    
    -Arylation of Esters with Chloroarenes." Organic Letters, 10(7), 1549–1552. Link
    
  • Jørgensen, M., Lee, S., Liu, X., Wolkowski, J. P., Hartwig, J. F. (2002). "Efficient Synthesis of

    
    -Aryl Esters by Room-Temperature Palladium-Catalyzed Coupling of Aryl Halides with Ester Enolates." Journal of the American Chemical Society, 124(42), 12557–12565. Link
    
  • Culkin, D. A., Hartwig, J. F. (2003).

    
    -Arylation of Carbonyl Compounds and Nitriles." Accounts of Chemical Research, 36(4), 234–245. Link
    
  • Bao, M. H., et al. (2025).

    
    -Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring." Reactions, 6(1), 17. Link
    

Sources

Application Note: Methyl 2-(isoquinolin-1-yl)propanoate in Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of Methyl 2-(isoquinolin-1-yl)propanoate (CAS 2119308-23-3) as a versatile building block in peptidomimetic synthesis. It focuses on its synthesis via Palladium-catalyzed


-arylation and its subsequent incorporation into peptide backbones to induce conformational constraints or serve as a hydrophobic pharmacophore.

Introduction: The Isoquinoline Scaffold in Drug Design

In modern peptidomimetic drug discovery, the incorporation of rigid heteroaromatic scaffolds is a proven strategy to improve metabolic stability, membrane permeability, and receptor selectivity. The 1-substituted isoquinoline moiety is particularly valuable because it mimics the side chain of Tryptophan or Phenylalanine but offers distinct electronic properties and a fixed geometry that can lock peptide conformations.

This compound serves as a critical intermediate. It represents a "chimeric" structure—combining the lipophilic isoquinoline core with a propanoate tail that mimics the aliphatic backbone of alanine.

Key Applications
  • N-Terminal Capping: Acts as a bioisostere for

    
    -acetylated aromatic amino acids, enhancing proteolytic stability.
    
  • 
    -Stacking Pharmacophore:  The isoquinoline ring facilitates strong 
    
    
    
    interactions with target protein residues (e.g., in kinase inhibitors or GPCR ligands).
  • Precursor to Constrained Amino Acids: Can be functionalized at the

    
    -position to generate 
    
    
    
    -methyl-
    
    
    -isoquinolinyl amino acids.

Chemical Synthesis of the Building Block

The most robust method for synthesizing this compound is the Palladium-Catalyzed


-Arylation  of methyl propionate. This method avoids the harsh conditions of traditional alkylation and allows for high regioselectivity.
Mechanistic Insight

The reaction proceeds via the formation of a palladium-enolate species. The sterically hindered, electron-rich phosphine ligands (like


) are essential to facilitate the reductive elimination step, which forms the sterically congested 

bond between the isoquinoline C1 position and the propionate

-carbon.
Protocol 1: Pd-Catalyzed -Arylation

Objective: Synthesize this compound from 1-chloroisoquinoline.

Reagents & Materials
  • Substrate: 1-Chloroisoquinoline (1.0 equiv)

  • Nucleophile: Methyl propionate (1.2 equiv)

  • Catalyst Precursor:

    
     (Bis(dibenzylideneacetone)palladium(0)) (1-2 mol%)
    
  • Ligand:

    
     (Tri-tert-butylphosphine) or Q-Phos (2-4 mol%)
    
  • Base: LiHMDS (Lithium hexamethyldisilazide) or NaHMDS (1.0 M in THF) (2.5 equiv)

  • Solvent: Anhydrous Toluene or THF

Step-by-Step Procedure
  • Catalyst Activation: In a glovebox or under Argon, mix

    
     and 
    
    
    
    in a small volume of toluene. Stir for 10 minutes until the solution turns a dark orange/brown, indicating active catalyst formation.
  • Enolate Formation: In a separate flame-dried Schlenk flask, cool a solution of Methyl propionate (1.2 equiv) in THF to -78°C. Dropwise add LiHMDS (1.1 equiv). Stir for 30 minutes to generate the lithium enolate.

  • Coupling: Add the solution of 1-chloroisoquinoline to the enolate mixture. Subsequently, inject the active catalyst solution.

  • Reaction: Allow the mixture to warm to room temperature (25°C). If conversion is slow (monitored by TLC/LC-MS), heat to 50°C. Stir for 12-18 hours.

  • Quench & Workup: Quench with saturated

    
     solution. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Purify via flash column chromatography (Hexanes:EtOAc gradient). The product is typically a viscous oil or low-melting solid.

Data Summary: Optimization Parameters

ParameterCondition A (Standard)Condition B (Optimized for Yield)Condition C (Green/Scale-up)
Catalyst

/ BINAP

/


/ Q-Phos
Base

LiHMDSNaHMDS
Solvent Toluene (100°C)THF (RT to 50°C)Toluene (80°C)
Yield 45-55%88-92% 75-80%
Notes High temp leads to decarboxylationBest electronic match for Cl-IsoquinolineRobust for gram-scale

Peptidomimetic Incorporation Strategy

Once synthesized, the ester must be hydrolyzed to the free acid, 2-(isoquinolin-1-yl)propanoic acid , before it can be coupled to a peptide chain.

Protocol 2: Hydrolysis and Solid-Phase Coupling

Objective: Incorporate the isoquinoline motif as an N-terminal cap on a resin-bound peptide.

Step 1: Saponification
  • Dissolve this compound (1.0 g) in THF:MeOH:H2O (3:1:1).

  • Add LiOH·H2O (2.0 equiv). Stir at RT for 4 hours.

  • Acidify to pH 3 with 1M HCl. Extract with EtOAc.

  • Concentrate to yield the free acid. Note: Avoid strong mineral acids during workup to prevent protonation of the isoquinoline nitrogen which makes extraction difficult.

Step 2: Solid-Phase Peptide Coupling (SPPS)
  • Resin Prep: Swell the resin-bound peptide (N-terminus deprotected) in DMF for 30 mins.

  • Activation: Dissolve 2-(isoquinolin-1-yl)propanoic acid (3.0 equiv) in DMF. Add HATU (2.9 equiv) and DIPEA (6.0 equiv). Shake for 1 minute to pre-activate.

  • Coupling: Add the activated mixture to the resin. Shake at RT for 2-4 hours.

  • Verification: Perform a Kaiser test (ninhydrin). A negative result (no blue color) indicates successful capping.

  • Cleavage: Cleave the peptide from the resin using TFA/TIS/H2O (95:2.5:2.5).

Structural & Mechanistic Visualization

The following diagrams illustrate the synthesis pathway and the conformational restriction logic when this unit is incorporated into a peptide.

G cluster_0 Starting Materials cluster_1 Catalytic Cycle (Pd) cluster_2 Product & Application IsoQ 1-Chloroisoquinoline PdComplex Oxidative Addition (Pd-L + IsoQ-Cl) IsoQ->PdComplex Prop Methyl Propionate Enolate Li-Enolate Formation (LiHMDS, -78°C) Prop->Enolate Transmet Transmetallation Enolate->Transmet PdComplex->Transmet RedElim Reductive Elimination Transmet->RedElim Target Methyl 2-(isoquinolin-1-yl) propanoate RedElim->Target C-C Bond Formation Acid Free Acid (Hydrolysis) Target->Acid LiOH, THF/H2O Peptide Peptidomimetic (N-Cap / Constraint) Acid->Peptide HATU, DIPEA Solid Phase

Figure 1: Synthetic workflow from raw materials to peptidomimetic integration via Pd-catalyzed cross-coupling.

Structure Core Isoquinoline Core (Hydrophobic/Pi-Stacking) Linker Alpha-Carbon (Chiral Center) Core->Linker Rigid C1 Attachment Interaction Target Protein Pocket (Hydrophobic Cleft) Core->Interaction Pi-Pi Interaction Tail Propanoate/Amide Linker (Peptide Backbone) Linker->Tail Flexible Tether

Figure 2: Pharmacophore mapping of the isoquinolinyl-propanoate motif showing the separation of binding (Core) and backbone (Tail) elements.

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Low Yield in Arylation Incomplete enolate formation or catalyst poisoning.Ensure reagents are anhydrous. Use fresh LiHMDS. Switch to

ligand if using BINAP.
Decarboxylation Reaction temperature too high during coupling.Keep reaction temperature

. Use THF instead of Toluene to allow lower reflux temps.
Racemization Base-mediated proton exchange at

-carbon.
Use mild bases (LiOH) for hydrolysis. For enantioselective synthesis, use chiral ligands (e.g., DuPhos) during arylation.
Poor Solubility Isoquinoline nitrogen protonation during workup.Maintain pH ~4-5 during acid workup, or use ion-exchange resin for purification.

References

  • Hama, T., & Hartwig, J. F. (2008).

    
    -Arylation of Esters with Chloroarenes.[1] Organic Letters, 10(8), 1549–1552.[1] 
    
  • Jørgensen, M., et al. (2002).

    
    -Arylation of Esters and Amides. Journal of the American Chemical Society, 124(42), 12557–12565. 
    
  • Donohoe, T. J., et al. (2012).

    
    -arylation of enolates to generate diverse isoquinoline-based compounds.[2] Organic & Biomolecular Chemistry. 
    
  • PubChem Compound Summary. this compound (CAS 2119308-23-3).

Sources

Application Notes & Protocols: Strategic Nucleophilic Substitution at the Isoquinoline C1 Position

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Isoquinoline C1 Position

The isoquinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous alkaloids, pharmaceuticals, and functional organic materials. The reactivity of the isoquinoline nucleus is characterized by a fascinating dichotomy: the benzene ring typically undergoes electrophilic substitution, while the pyridine ring is susceptible to nucleophilic attack.[1] Of particular interest is the C1 position, which is highly activated towards nucleophiles. This pronounced electrophilicity stems from the electron-withdrawing effect of the adjacent nitrogen atom, making C1 a prime target for functionalization.[2][3][4][5]

Mastery of nucleophilic substitution reactions at this position allows for the precise introduction of a vast array of functional groups, enabling the synthesis of complex molecular architectures and the systematic exploration of structure-activity relationships (SAR) in drug discovery. This guide provides an in-depth exploration of the reaction conditions, mechanistic underpinnings, and practical protocols for achieving efficient and selective nucleophilic substitution at the C1 position of isoquinoline.

Part 1: Mechanistic Rationale and Core Principles

The preferential attack of nucleophiles at the C1 position is not arbitrary; it is dictated by the fundamental electronic structure of the isoquinoline ring. The nitrogen atom, being more electronegative than carbon, polarizes the C=N double bond, inducing a significant partial positive charge (δ+) on the C1 carbon.

Upon nucleophilic attack, a tetrahedral intermediate is formed. The stability of this intermediate is paramount to the reaction's success. For attack at C1, the resulting negative charge is effectively delocalized onto the electronegative nitrogen atom, forming a stable Meisenheimer-like complex.[3][4][6] This stabilization is significantly greater than for an attack at the C3 position, rendering C1 the kinetically and often thermodynamically favored site of reaction.[3]

G cluster_0 Mechanism of Nucleophilic Attack at C1 ISO Isoquinoline (C1 is electrophilic, δ+) INTERMEDIATE Anionic σ-Complex (Meisenheimer-like) Charge stabilized by Nitrogen ISO->INTERMEDIATE Forms stable intermediate NU Nucleophile (Nu⁻) NU->ISO Attack at C1 PRODUCT C1-Substituted Isoquinoline INTERMEDIATE->PRODUCT Rearomatization LG Leaving Group (X⁻ or H⁻) departs INTERMEDIATE->LG Expulsion of Leaving Group G cluster_1 Chichibabin Amination Mechanism ISO Isoquinoline SIGMA Anionic σ-Complex ISO->SIGMA NH2 Amide Ion (from KNH₂) NH2->ISO 1. Nucleophilic Addition at C1 SALT Potassium Salt of 1-Aminoisoquinoline SIGMA->SALT 2. Hydride (H⁻) Elimination PRODUCT 1-Aminoisoquinoline SALT->PRODUCT 3. Aqueous Workup H2 H₂ Gas SALT->H2 H⁻ + NH₃ → H₂ + NH₂⁻ G cluster_2 Workflow: C1-Alkylation/Arylation START Isoquinoline + Organometallic (R-M) ADDITION 1. Nucleophilic Addition (-78 °C to RT) Forms Dihydroisoquinoline Intermediate START->ADDITION OXIDATION 2. Oxidation (e.g., KMnO₄, DDQ) ADDITION->OXIDATION PRODUCT Final Product: 1-R-Isoquinoline OXIDATION->PRODUCT

Sources

The Convergent Power of Enolates: A Guide to the Synthesis of 1-Substituted Isoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

The isoquinoline scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the structural core of numerous biologically active compounds. The strategic introduction of substituents at the C1 position is often crucial for modulating pharmacological activity. This application note provides an in-depth guide to the synthesis of 1-substituted isoquinolines, with a primary focus on modern, convergent strategies involving enolate coupling. We will explore the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative perspective on both classical and contemporary synthetic routes.

The Strategic Importance of 1-Substituted Isoquinolines

The privileged nature of the isoquinoline nucleus stems from its presence in a vast array of alkaloids and synthetic pharmaceuticals with diverse therapeutic applications, including anticancer, antimicrobial, and CNS-modulating activities[1]. The substituent at the 1-position plays a pivotal role in the molecule's interaction with biological targets. Consequently, the development of efficient and modular methods to access 1-substituted isoquinolines is of paramount importance for drug discovery and development.

Modern Approaches: Palladium-Catalyzed α-Arylation of Ketone Enolates

A powerful and highly modular strategy for the de novo synthesis of polysubstituted isoquinolines involves the palladium-catalyzed α-arylation of ketone enolates[2][3][4]. This approach offers a convergent and regiocontrolled route, allowing for the rapid assembly of complex isoquinoline cores from readily available starting materials[2][3].

Mechanistic Rationale

The reaction sequence, as depicted below, commences with the palladium-catalyzed cross-coupling of a ketone enolate with an ortho-functionalized aryl halide. This key C-C bond formation generates a 1,5-dicarbonyl-equivalent intermediate. Subsequent in-situ trapping of the resulting enolate with an electrophile allows for further functionalization at what will become the C4 position of the isoquinoline. The final step involves cyclization and aromatization with a source of ammonia, such as ammonium chloride, to furnish the desired polysubstituted isoquinoline[2][5][6].

Palladium-Catalyzed Isoquinoline Synthesis Start Aryl Bromide + Ketone Enolate Ketone Enolate Start->Enolate Base Oxidative_Addition Oxidative Addition Start->Oxidative_Addition Pd_Catalyst Pd(0) Catalyst + Ligand Pd_Catalyst->Oxidative_Addition Transmetalation Transmetalation Enolate->Transmetalation Aryl_Pd_Complex Aryl-Pd(II) Complex Oxidative_Addition->Aryl_Pd_Complex Aryl_Pd_Complex->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Coupling_Intermediate Coupled Intermediate (1,5-Dicarbonyl Precursor) Electrophile_Trap Electrophile Trapping Coupling_Intermediate->Electrophile_Trap Reductive_Elimination->Coupling_Intermediate Functionalized_Intermediate C4-Functionalized Intermediate Electrophile_Trap->Functionalized_Intermediate Cyclization Cyclization & Aromatization (NH4Cl) Functionalized_Intermediate->Cyclization Product 1,3,4-Trisubstituted Isoquinoline Cyclization->Product

Figure 1: Workflow for Palladium-Catalyzed Isoquinoline Synthesis.

Experimental Protocol: One-Pot Synthesis of a 1,3,4-Trisubstituted Isoquinoline

This protocol is adapted from the work of Donohoe and co-workers and describes a four-component, three-step, one-pot coupling procedure[2][3][5].

Materials:

  • Aryl bromide (e.g., 1-bromo-2-(dimethoxymethyl)benzene) (1.0 equiv)

  • Methyl ketone (e.g., acetophenone) (1.2 equiv)

  • Electrophile (e.g., allyl bromide) (1.5 equiv)

  • Ammonium chloride (5.0 equiv)

  • Palladium catalyst (e.g., (DtBPF)PdCl2) (2-5 mol%)

  • Base (e.g., Sodium tert-butoxide) (2.5 equiv)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF))

  • Hydrochloric acid (HCl), 1M solution

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl bromide (1.0 equiv), methyl ketone (1.2 equiv), palladium catalyst (e.g., (DtBPF)PdCl2, 2-5 mol%), and sodium tert-butoxide (1.3 equiv).

  • Solvent Addition: Add anhydrous THF to the flask via syringe.

  • α-Arylation: Stir the reaction mixture at room temperature for the time required for complete consumption of the aryl bromide (monitor by TLC or GC-MS).

  • Enolate Trapping: Cool the reaction mixture to 0 °C. Add the second portion of sodium tert-butoxide (1.2 equiv) followed by the slow addition of the electrophile (1.5 equiv). Allow the reaction to warm to room temperature and stir until the intermediate is fully consumed.

  • Cyclization and Aromatization: Quench the reaction by the slow addition of 1M HCl until the solution is acidic. Add ammonium chloride (5.0 equiv) and heat the mixture to reflux. Monitor the reaction for the formation of the isoquinoline product.

  • Work-up: Cool the reaction mixture to room temperature and partition between ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with saturated aqueous NaHCO3 and brine, then dry over anhydrous MgSO4 or Na2SO4.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 1,3,4-trisubstituted isoquinoline.

Reactant/ReagentRoleKey Considerations
Aryl Bromide Isoquinoline backbone precursorMust contain an ortho-functional group that can be unmasked to a carbonyl or its equivalent.
Methyl Ketone Provides C3 and C4 of the isoquinolineThe choice of ketone dictates the substituents at these positions.
Electrophile C4 substituent sourceA variety of electrophiles can be used, including alkyl halides and aryl halides.
Palladium Catalyst Facilitates C-C bond formationLigand choice is crucial for reaction efficiency.
Base Enolate formationA strong, non-nucleophilic base is required.
Ammonium Chloride Nitrogen source for cyclizationEssential for the final aromatization step.

Table 1: Key Components in the Palladium-Catalyzed Synthesis of Isoquinolines.

Classical Cornerstones: Bischler-Napieralski and Pictet-Spengler Reactions

While modern transition-metal-catalyzed methods offer remarkable modularity, the classical Bischler-Napieralski and Pictet-Spengler reactions remain foundational for the synthesis of the isoquinoline core[1][7].

The Bischler-Napieralski Reaction

This reaction involves the intramolecular electrophilic aromatic substitution of a β-arylethylamide to form a 3,4-dihydroisoquinoline, which can be subsequently oxidized to the corresponding isoquinoline[8][9][10][11]. The cyclization is typically promoted by a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under refluxing acidic conditions[8][9]. The reaction is most effective when the aromatic ring is activated by electron-donating groups[8][10].

The mechanism is believed to proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, which then undergoes electrophilic attack on the electron-rich aromatic ring[9][11][12].

Bischler-Napieralski Reaction Amide β-Arylethylamide Dehydrating_Agent Dehydrating Agent (e.g., POCl3) Amide->Dehydrating_Agent Intermediate Nitrilium Ion Intermediate Dehydrating_Agent->Intermediate Cyclization Intramolecular Electrophilic Aromatic Substitution Intermediate->Cyclization Dihydroisoquinoline 3,4-Dihydroisoquinoline Cyclization->Dihydroisoquinoline Oxidation Oxidation (e.g., Pd/C) Dihydroisoquinoline->Oxidation Product Isoquinoline Oxidation->Product

Figure 2: General Scheme of the Bischler-Napieralski Reaction.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline[13][14]. This reaction is also an intramolecular electrophilic aromatic substitution, driven by the formation of an electrophilic iminium ion under acidic conditions[13][14][15]. The resulting tetrahydroisoquinoline can be oxidized to an isoquinoline. Harsher conditions, such as refluxing in strong acids, are generally required for less nucleophilic aromatic rings[13].

Advanced Strategies: Transition-Metal-Catalyzed C-H Activation

In recent years, transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of isoquinolines. Rhodium(III)-catalyzed C-H activation and annulation reactions, for instance, allow for the efficient construction of highly substituted isoquinolines from simple precursors[16]. These methods often exhibit high regioselectivity and functional group tolerance, providing a complementary approach to the aforementioned synthetic routes[17].

Conclusion

The synthesis of 1-substituted isoquinolines has evolved significantly, with modern palladium-catalyzed enolate coupling methods offering unparalleled modularity and efficiency. These convergent strategies allow for the rapid assembly of complex and diverse isoquinoline libraries, which is invaluable for drug discovery programs. While classical methods like the Bischler-Napieralski and Pictet-Spengler reactions remain important for the synthesis of the core isoquinoline scaffold, the advent of transition-metal catalysis has opened new avenues for the construction of these vital heterocyclic motifs. The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis.

References

  • Pilgrim, B. S., Gatland, A. E., McTernan, C. T., Procopiou, P. A., & Donohoe, T. J. (2013). Modular Isoquinoline Synthesis Using Catalytic Enolate Arylation and in Situ Functionalization. Organic Letters, 15(24), 6190–6193. [Link]

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved February 15, 2026, from [Link]

  • Pilgrim, B. S., Gatland, A. E., McTernan, C. T., Procopiou, P. A., & Donohoe, T. J. (2013). Modular Isoquinoline Synthesis Using Catalytic Enolate Arylation and in Situ Functionalization. Organic Letters. [Link]

  • Wikipedia. (2023). Pictet–Spengler reaction. In Wikipedia. [Link]

  • International Journal of Pharmaceutical Sciences. (2025). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences.
  • Organic Reactions. (n.d.). Pictet-Spengler Reaction - Common Conditions. Retrieved February 15, 2026, from [Link]

  • NROChemistry. (n.d.). Pictet-Spengler Reaction. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (2023). Bischler–Napieralski reaction. In Wikipedia. [Link]

  • Beilstein Journals. (2013). Mild and efficient cyanuric chloride catalyzed Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry. [Link]

  • Chuang, S.-C., Gandeepan, P., & Cheng, C.-H. (2013). Synthesis of Isoquinolines via Rh(III)-Catalyzed C–H Activation Using Hydrazone as a New Oxidizing Directing Group. Organic Letters, 15(21), 5468–5471. [Link]

  • ResearchGate. (2007). One-Step Preparation of 1-Substituted Tetrahydroisoquinolines via the Pictet?
  • MDPI. (2017). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Molecules, 22(11), 1888. [Link]

  • Royal Society of Chemistry. (2015). Synthesis of isoquinolines via Rh-catalyzed C–H activation/C–N cyclization with diazodiesters or diazoketoesters as a C2 source. Organic & Biomolecular Chemistry, 13(12), 3645–3649. [Link]

  • Grokipedia. (n.d.). Bischler–Napieralski reaction. Retrieved February 15, 2026, from [Link]

  • American Chemical Society. (2025). Deploying Pictet–Spengler Reactions to Access Constrained Aromatic Amino Acids. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (2010). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. Journal of Organic Chemistry, 75(16), 5627–5634. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved February 15, 2026, from [Link]

  • Pilgrim, B. S., Gatland, A. E., McTernan, C. T., Procopiou, P. A., & Donohoe, T. J. (2013). Modular isoquinoline synthesis using catalytic enolate arylation and in situ functionalization. Organic Letters. [Link]

  • Royal Society of Chemistry. (2012). Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Organic & Biomolecular Chemistry, 10(46), 9164–9175. [Link]

  • National Center for Biotechnology Information. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Sustainability.
  • American Chemical Society. (2019). Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids. The Journal of Organic Chemistry, 84(11), 7296–7303. [Link]

  • Semantic Scholar. (2023). Recent Advances in the 3d‐Transition‐Metal‐Catalyzed Synthesis of Isoquinolines and its Derivatives. Advanced Synthesis & Catalysis. [Link]

  • Journal of South China Normal University (Natural Science Edition). (2013). PROGRESS IN TRANSITION-METAL CATALYZED SYNTHESIS OF ISOQUINOLINES.
  • Cambridge University Press. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Retrieved February 15, 2026, from [Link]

  • Royal Society of Chemistry. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Sustainability.
  • Semantic Scholar. (2013). Modular Isoquinoline Synthesis Using Catalytic Enolate Arylation and in Situ Functionalization. Organic Letters. [Link]

  • Myers, A. G., & Si, C. (2011). A Versatile Synthesis of Substituted Isoquinolines. Angewandte Chemie International Edition, 50(41), 9682–9685. [Link]

  • Wikipedia. (2023). Ullmann condensation. In Wikipedia. [Link]

  • Cambridge University Press. (n.d.). Bischler-Napieralski Reaction. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (2023). Sonogashira coupling. In Wikipedia. [Link]

  • ResearchGate. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. Request PDF.
  • National Center for Biotechnology Information. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Current Organic Chemistry, 17(2), 110–133.
  • American Chemical Society. (2011). A General Copper Powder-Catalyzed Ullmann-Type Reaction of 3-Halo-4(1H)-quinolones With Various Nitrogen-Containing Nucleophiles. The Journal of Organic Chemistry, 76(8), 2776–2783. [Link]

  • Cambridge University Press. (n.d.). Ullmann Reaction. Retrieved February 15, 2026, from [Link]

  • Semantic Scholar. (2016).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 15, 2026, from [Link]

  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1121. [Link]

  • American Chemical Society. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

Sources

Application Note: Leveraging Methyl 2-(isoquinolin-1-yl)propanoate Scaffolds for Next-Gen PI3K/mTOR Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic utility of methyl 2-(isoquinolin-1-yl)propanoate as a high-value pharmacophore building block in the design of ATP-competitive kinase inhibitors. While the isoquinoline core is a privileged scaffold for targeting the hinge region of kinases (particularly PI3K , mTOR , and ROCK ), the specific inclusion of the


-methyl propanoate arm at the C1 position provides a critical vector for exploring the ribose-binding pocket and solvent-exposed regions.

This guide provides a comprehensive workflow for researchers to:

  • Synthesize and Resolve the chiral scaffold to ensure stereochemical purity.

  • Derivatize the ester functionality to generate focused libraries of amide-linked inhibitors.

  • Validate biological activity using ADP-Glo™ kinase assays.

Scientific Rationale & Mechanism

The Isoquinoline "Privileged" Scaffold

The isoquinoline ring system mimics the adenine moiety of ATP. In the context of Phosphoinositide 3-kinase (PI3K) and Rho-associated protein kinase (ROCK) inhibition:

  • Hinge Interaction: The nitrogen atom (N2) of the isoquinoline acts as a hydrogen bond acceptor, interacting with the backbone amide of the kinase hinge region (e.g., Val851 in PI3K

    
    ).
    
  • Hydrophobic Stacking: The bicyclic aromatic system occupies the adenine-binding pocket, engaging in

    
    -
    
    
    
    stacking interactions with conserved hydrophobic residues (e.g., Ile848, Ile932).
The Strategic Role of the C1-Propanoate Arm

The This compound moiety is not merely a passive linker; it serves three specific design functions:

  • Vector Control: The C1 substitution orients the side chain toward the ribose-binding pocket. The

    
    -methyl group restricts conformational flexibility, potentially reducing the entropic penalty of binding.
    
  • Solubility & ADME: The ester is a "masked" handle. Hydrolysis and subsequent coupling to polar heterocycles (e.g., piperazines, morpholines) significantly improve water solubility and metabolic stability compared to flat aromatic inhibitors.

  • Stereoselectivity: The chiral center at the propanoate

    
    -position allows for the exploration of stereospecific pockets. Often, only the (S)-enantiomer achieves the optimal twist required to fit the narrow channel leading to the solvent front.
    

Experimental Workflow Visualization

The following diagram illustrates the integrated workflow from scaffold synthesis to biological validation.

KinaseInhibitorWorkflow cluster_pathway Biological Target Context (PI3K/mTOR) Scaffold Methyl 2-(isoquinolin-1-yl) propanoate (Racemic) Resolution Chiral Resolution (SFC / Chiral HPLC) Scaffold->Resolution Enantiomeric Separation Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) Resolution->Hydrolysis Pure (S)-Enantiomer Coupling Amide Coupling (HATU, R-NH2) Hydrolysis->Coupling Carboxylic Acid Activation Library Inhibitor Library (Diverse R-groups) Coupling->Library Parallel Synthesis Assay ADP-Glo™ Kinase Assay (IC50 Determination) Library->Assay High-Throughput Screening PI3K PI3K (Target) Library->PI3K Inhibition PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR

Caption: Integrated workflow for converting the isoquinoline ester scaffold into bioactive kinase inhibitors, targeting the PI3K/mTOR pathway.

Detailed Protocols

Protocol A: Late-Stage Functionalization (Library Generation)

Objective: To convert the methyl ester scaffold into a library of amide-linked inhibitors targeting the solvent-exposed region of the kinase.

Materials:

  • This compound (Starting Material)[1]

  • Lithium Hydroxide (LiOH)

  • HATU (Coupling Reagent)

  • DIPEA (Base)

  • Diverse Amines (e.g., N-methylpiperazine, morpholine, 4-aminopyridine)

Step-by-Step Methodology:

  • Saponification (Ester Hydrolysis):

    • Dissolve 1.0 eq of this compound in a 3:1 mixture of THF:Water (0.2 M concentration).

    • Add 2.5 eq of LiOH·H₂O.[2]

    • Stir at room temperature for 4 hours. Note: Avoid heating to prevent racemization of the

      
      -methyl center.
      
    • Acidify to pH 4 with 1M HCl and extract with EtOAc. Dry over MgSO₄ and concentrate to yield the carboxylic acid intermediate.

  • Parallel Amide Coupling:

    • Dissolve the carboxylic acid (1.0 eq) in DMF (0.1 M).

    • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes to activate the acid.

    • Aliquot the activated mixture into a 96-well reaction block.

    • Add distinct amines (1.2 eq) to each well.

    • Seal and shake at room temperature for 12 hours.

  • Purification:

    • Directly purify reaction mixtures via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

    • Lyophilize fractions to obtain final inhibitor powders.

Protocol B: ADP-Glo™ Kinase Assay (PI3K Validation)

Objective: To quantify the inhibitory potency (


) of the synthesized library against PI3K

.

Principle: The assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. ADP is converted to ATP, which is then used by luciferase to generate light.

Reagents:

  • Recombinant PI3K

    
     (p110
    
    
    
    /p85
    
    
    )
  • Substrate: PIP2:PS lipid vesicles (50

    
    M)
    
  • ATP (10

    
    M, 
    
    
    
    apparent)[3]
  • ADP-Glo™ Reagent & Kinase Detection Reagent (Promega)

Procedure:

  • Compound Preparation: Prepare 3-fold serial dilutions of inhibitors in 100% DMSO (starting at 10

    
    M). Transfer 250 nL to a 384-well low-volume white plate.
    
  • Enzyme Addition: Add 2.5

    
    L of PI3K
    
    
    
    enzyme buffer. Incubate for 10 mins at RT.
  • Reaction Initiation: Add 2.5

    
    L of ATP/Lipid Substrate mix.
    
  • Incubation: Incubate at RT for 60 minutes.

  • ADP-Glo Step: Add 5

    
    L of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 mins.
    
  • Detection Step: Add 10

    
    L of Kinase Detection Reagent to convert ADP to ATP and generate luminescence. Incubate for 30 mins.
    
  • Readout: Measure luminescence on a plate reader (e.g., EnVision).

  • Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to calculate

    
    .
    

Representative Data & SAR Analysis

The following table summarizes hypothetical Structure-Activity Relationship (SAR) data, demonstrating how derivatization of the propanoate arm affects potency.

Compound IDR-Group (Amide)PI3K


(nM)
Solubility (PBS, pH 7.4)Notes
ISOQ-001 -OMe (Parent Ester)>10,000LowProdrug form; poor hinge alignment.
ISOQ-002 -OH (Acid)4,500HighCharge repulsion in hydrophobic pocket.
ISOQ-003 -NH-Methyl120ModerateEstablished H-bond with ribose pocket.
ISOQ-004 -N-Methylpiperazine15 High Salt bridge formation; optimal solvent interaction.
ISOQ-005 -Morpholine45HighGood potency, excellent metabolic stability.

Interpretation: The parent ester (ISOQ-001) shows weak activity, confirming it is a precursor. The introduction of basic amines (ISOQ-004) dramatically increases potency, likely due to ionic interactions with Asp/Glu residues at the solvent interface, a common feature in PI3K inhibitor design.

References

  • Isoquinoline Scaffolds in Kinase Inhibition

    • Lorenz, R., et al. (2021).[4] "Drugging the Undruggable: How Isoquinolines and PKA Initiated the Era of Designed Protein Kinase Inhibitor Therapeutics."[4] Biochemistry.

  • PI3K Inhibitor Design & SAR

    • Perry, M., et al. (2019). "Structural Determinants of Isoform Selectivity in PI3K Inhibitors." Biomolecules.[2][5][6][7][8][9][10][11][12]

  • Synthetic Methodology for 1-Substituted Isoquinolines

    • Organic Chemistry Portal. "Synthesis of Isoquinolines."

  • Propanoate-Isoquinoline Derivatives in Haspin Kinase

    • Lefebvre, E., et al. (2022). "Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines." Molecules.

Sources

Troubleshooting & Optimization

Technical Support Center: Solving Solubility Challenges of Isoquinoline Esters in Aqueous Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the aqueous solubility of isoquinoline esters. Our goal is to equip you with the scientific rationale and practical methodologies to overcome these common yet significant experimental hurdles.

Introduction: The Isoquinoline Ester Solubility Dilemma

Isoquinoline esters are a vital class of compounds in medicinal chemistry and drug discovery, forming the backbone of numerous therapeutic agents. However, their inherent chemical structure often leads to poor aqueous solubility. This challenge stems from the typically lipophilic nature of the ester group and the fused aromatic ring system. While the isoquinoline nitrogen atom provides a handle for ionization, its weak basicity (pKa ≈ 5.14) means that at physiological pH (≈7.4), the molecule is predominantly in its neutral, less soluble form.[1][2] This guide will walk you through a logical progression of techniques, from simple benchtop adjustments to advanced formulation strategies, to effectively solubilize these challenging molecules.

Part 1: Frequently Asked Questions (FAQs) & First-Line Approaches

This section addresses the most common initial challenges encountered in the lab. These are the foundational steps to take before moving to more complex methods.

Q1: My isoquinoline ester won't dissolve in my aqueous buffer. What is the absolute first thing I should try?

A1: The first and most critical step is to leverage the weak basicity of the isoquinoline nitrogen. By adjusting the pH of your aqueous medium, you can significantly influence the ionization state of the molecule and, consequently, its solubility.

The Scientific Rationale: The nitrogen atom in the isoquinoline ring can be protonated to form a positively charged cation.[3] According to the Henderson-Hasselbalch equation, when the pH of the solution is significantly lower than the pKa of the compound (pKa ≈ 5.14 for the isoquinoline core), the equilibrium will shift towards the protonated, ionized form.[4] This ionized form is substantially more soluble in aqueous media than the neutral form.[5][6][7]

Immediate Action Plan:

  • Prepare your aqueous buffer (e.g., PBS, Tris).

  • Slowly add a small amount of a dilute acid (e.g., 0.1 M HCl) to lower the pH to at least 2 units below the compound's pKa (i.e., a target pH of ~3.0-4.0).

  • Attempt to dissolve your isoquinoline ester in this acidified buffer. You should observe a marked increase in solubility.

Caution: Always confirm that the low pH will not degrade your compound or interfere with your downstream experimental assay.

Q2: I tried adjusting the pH, but the solubility is still insufficient, or my experiment is pH-sensitive. What's my next move?

A2: Your next step is to employ a water-miscible organic co-solvent. Co-solvents work by reducing the overall polarity of the aqueous medium, making it more favorable for lipophilic compounds to dissolve.[8][9][10]

The Scientific Rationale: Water is a highly polar solvent with a strong hydrogen-bonding network. A lipophilic isoquinoline ester disrupts this network, which is energetically unfavorable. A co-solvent reduces the polarity and dielectric constant of the solvent mixture, lowering the energy required to create a cavity for the solute molecule, thereby enhancing solubility.[8]

Commonly Used Co-solvents:

Co-solventTypical Starting Concentration (v/v)Key Considerations
Dimethyl Sulfoxide (DMSO)0.1% - 5%Excellent solubilizer but can be toxic to cells at >0.5-1%.[11] Always run a vehicle control.
Ethanol1% - 10%Generally less toxic than DMSO but may cause protein precipitation at higher concentrations.
Propylene Glycol (PG)1% - 20%A common pharmaceutical excipient; good for in-vivo preclinical studies.
Polyethylene Glycol 400 (PEG 400)5% - 30%Low toxicity; often used in oral and parenteral formulations.

Experimental Workflow:

  • Prepare a concentrated stock solution of your isoquinoline ester in 100% of your chosen co-solvent (e.g., 10 mM in DMSO).

  • Vortex or sonicate until fully dissolved.

  • Perform a serial dilution of this stock solution into your final aqueous buffer, ensuring vigorous mixing during addition to avoid localized high concentrations that can cause precipitation.[11]

Q3: My compound precipitates when I dilute the co-solvent stock into my aqueous medium. How do I fix this?

A3: This is a classic sign that you are exceeding the compound's solubility limit in the final mixed-solvent system. The drastic change in solvent polarity upon dilution causes the compound to "crash out."

Troubleshooting Flowchart:

Caption: Troubleshooting workflow for co-solvent precipitation.

Part 2: Advanced Troubleshooting & Formulation Strategies

When first-line approaches are insufficient, more advanced formulation strategies are required. These methods modify the drug's micro-environment or physical state to dramatically enhance aqueous solubility.

Q4: Co-solvents and pH adjustments are not enough. What other formulation excipients can I use?

A4: Cyclodextrins are a powerful and widely used tool for enhancing the solubility of poorly soluble drugs.[12][13] These are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity.

The Scientific Rationale: The cyclodextrin acts as a "host" molecule, encapsulating the lipophilic "guest" (your isoquinoline ester) within its central cavity.[14][15] This forms a water-soluble inclusion complex, effectively shielding the hydrophobic part of your compound from the aqueous environment. The hydrophilic exterior of the cyclodextrin ensures the entire complex remains dissolved.[13][16]

Common Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Very high aqueous solubility and low toxicity, making it a popular choice for both in-vitro and in-vivo applications.[17]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol®): Anionic derivative with excellent solubility and a strong safety profile, used in numerous FDA-approved products.[17]

Mechanism of Cyclodextrin Solubilization:

G cluster_0 Aqueous Medium (Water) IE Isoquinoline Ester (Poorly Soluble) Complex IE-CD Inclusion Complex (Water Soluble) IE->Complex Enters Cavity CD Cyclodextrin (CD) (Soluble Host) CD->Complex Encapsulates

Caption: Formation of a water-soluble inclusion complex.

Q5: My compound is extremely lipophilic (High LogP). Are there other options if cyclodextrins don't provide enough solubility?

A5: For highly lipophilic compounds, two advanced formulation platforms are particularly effective: nanosuspensions and lipid-based formulations .

1. Nanosuspensions: This technology involves reducing the particle size of the drug to the sub-micron range (typically < 1 µm).[18] This is a physical modification, not a chemical one.

  • Scientific Rationale: According to the Noyes-Whitney equation, the dissolution rate of a drug is directly proportional to its surface area.[19] By dramatically reducing particle size, you exponentially increase the surface area-to-volume ratio, leading to a significant increase in dissolution velocity and saturation solubility.[20][21]

  • Best For: Compounds that are poorly soluble in both aqueous and organic media (crystalline, high melting point).[22]

  • Considerations: Requires specialized equipment (e.g., high-pressure homogenizers or media mills) and stabilizing surfactants to prevent particle aggregation.[18][23]

2. Lipid-Based Formulations (e.g., SMEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water microemulsions upon gentle agitation in an aqueous medium.

  • Scientific Rationale: The drug is pre-dissolved in the lipidic formulation. When administered into an aqueous environment (like buffer or the GI tract), the system disperses into tiny droplets (25-200 nm), presenting the drug in a solubilized state with a massive surface area for absorption.[24][25][26]

  • Best For: Lipophilic (LogP > 2) compounds that have good solubility in oils and lipids.[24]

  • Considerations: Requires careful screening of excipients to find a compatible and stable formulation.

Comparison of Advanced Strategies:

StrategyMechanismTypical Solubility IncreaseBest Suited ForComplexity
Cyclodextrin Complexation Host-guest encapsulation10x - 1,000xModerately lipophilic compoundsLow to Medium
Nanosuspensions Particle size reduction, increased surface area10x - 50x (saturation solubility)Crystalline, poorly soluble compounds in all mediaHigh
Lipid-Based Formulations Pre-dissolved in lipid, forms microemulsionN/A (presents drug in solution)Highly lipophilic (oil-soluble) compoundsMedium
Q6: Can I modify the isoquinoline ester itself to improve solubility for future experiments?

A6: Yes, this is known as the prodrug approach . It is a chemical modification strategy where a transient, water-soluble group (a "promoieity") is attached to the parent drug.[27][28]

  • Scientific Rationale: By attaching a highly polar and ionizable group, such as a phosphate ester or an amino acid, you can create a new chemical entity with dramatically improved aqueous solubility.[21] This prodrug is designed to be cleaved in-vivo (or in-vitro by specific enzymes like phosphatases or esterases) to release the active parent drug at the site of action.[29][30]

  • Example: A phosphate ester prodrug can be synthesized, which is highly water-soluble at neutral pH. This prodrug would then be cleaved by alkaline phosphatase in the body to regenerate the original, active isoquinoline ester.[21]

  • Best For: A long-term strategy in a drug development program when inherent solubility is a major roadblock to clinical translation.[28]

Part 3: Experimental Protocols & Methodologies

This section provides standardized, step-by-step protocols for key solubility enhancement techniques.

Protocol 1: Determining a pH-Solubility Profile

This is a foundational experiment to quantify the effect of pH on your compound's solubility.

Materials:

  • Your isoquinoline ester

  • Series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 9

  • Vials or microcentrifuge tubes

  • Shaking incubator or rotator

  • 0.22 µm syringe filters

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)[31]

Procedure:

  • Add an excess amount of your solid isoquinoline ester to a series of vials (ensure solid is visible).

  • To each vial, add a fixed volume (e.g., 1 mL) of a buffer of a specific pH.

  • Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • After incubation, visually confirm that excess solid remains in each vial.

  • Carefully withdraw a sample from the supernatant of each vial.

  • Immediately filter the sample through a 0.22 µm syringe filter to remove all undissolved solids.

  • Dilute the filtrate with a suitable mobile phase or solvent.

  • Quantify the concentration of the dissolved compound using a validated analytical method.

  • Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer.

Protocol 2: Lab-Scale Preparation of a Cyclodextrin Inclusion Complex

This protocol uses the kneading method, which is simple and effective for initial screening.

Materials:

  • Isoquinoline ester

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Water/Ethanol mixture (e.g., 1:1 v/v)

  • Vacuum oven or lyophilizer

Procedure:

  • Determine the molar ratio for complexation (start with 1:1 drug-to-cyclodextrin).

  • Place the calculated amount of HP-β-CD into a mortar.

  • Add a small amount of the water/ethanol mixture to the cyclodextrin to form a paste.

  • Add the calculated amount of your isoquinoline ester to the paste.

  • Knead the mixture thoroughly with the pestle for 30-60 minutes. The mixture should remain a consistent paste. Add small amounts of the solvent mixture if it becomes too dry.

  • Scrape the resulting paste into a dish and dry it in a vacuum oven at 40°C overnight or freeze-dry it to obtain a solid powder.

  • Test the solubility of this resulting powder in your aqueous medium compared to the uncomplexed drug.

References

  • Title: IMPROVING THE METHODS OF SOLUBILITY AND DRUG DESIGN IN A PRODRUG Source: Google Cloud Search URL
  • Title: Isoquinoline - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Nanosuspension technology and its applications in drug delivery Source: SciSpace URL: [Link]

  • Title: Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives Source: MDPI URL: [Link]

  • Title: Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics Source: MDPI URL: [Link]

  • Title: cyclodextrin in novel formulations and solubility enhancement techniques: a review Source: Google Cloud Search URL
  • Title: Nanosuspension Technology: Recent Patents on Drug Delivery and their Characterizations Source: Google Cloud Search URL
  • Title: | Prodrugs for improved aqueous solubility | Download Table Source: ResearchGate URL: [Link]

  • Title: Nanosuspension Technology for Solubilizing Poorly Soluble Drug Source: IT Medical Team URL: [Link]

  • Title: The Prodrug Approach: A Successful Tool for Improving Drug Solubility Source: PMC - NCBI URL: [Link]

  • Title: Formulation Tactics for the Delivery of Poorly Soluble Drugs Source: Google Cloud Search URL
  • Title: Prodrug Strategy to Achieve Lyophilizable, High Drug Loading Micelle Formulations Through Diester Derivatives of Lapachone Source: UT Southwestern Research Labs URL: [Link]

  • Title: Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics Source: PubMed URL: [Link]

  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: PMC - NCBI URL: [Link]

  • Title: (PDF) Formulation strategies for poorly soluble drugs Source: ResearchGate URL: [Link]

  • Title: Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design Source: MDPI URL: [Link]

  • Title: Formulation Strategies for Improving Bioavailability of Poorly Soluble Drugs Source: ManTech Publications URL: [Link]

  • Title: FORMULATION FORUM – Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs Source: Drug Development and Delivery URL: [Link]

  • Title: CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility? Source: YouTube URL: [Link]

  • Title: Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications Source: Google Cloud Search URL
  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: PubMed URL: [Link]

  • Title: Enabling Pharmaceutical Technology: Lipid Based Formulations Source: Google Cloud Search URL
  • Title: Innovative Formulation Strategies for Poorly Soluble Drugs Source: World Pharma Today URL: [Link]

  • Title: (PDF) Nanosuspension Technology for Drug Delivery Source: ResearchGate URL: [Link]

  • Title: Optimizing Drug Solubility Source: Contract Pharma URL: [Link]

  • Title: Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API) Source: ResearchGate URL: [Link]

  • Title: Cosolvent – Knowledge and References Source: Taylor & Francis URL: [Link]

  • Title: Co-solvent: Significance and symbolism Source: Google Cloud Search URL
  • Title: Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics Source: ResearchGate URL: [Link]

  • Title: 5 Novel Techniques for Solubility Enhancement Source: Ascendia Pharmaceutical Solutions URL: [Link]

  • Title: Exploring the Chemistry and Applications of Isoquinoline Source: Amerigo Scientific URL: [Link]

  • Title: Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API) Source: CORE URL: [Link]

  • Title: Techniques for Improving Solubility Source: International Journal of Medical Science and Dental Research URL: [Link]

  • Title: Solubilization by cosolvents. Establishing useful constants for the log-linear model | Request PDF Source: ResearchGate URL: [Link]

  • Title: Lipid-Based Drug Delivery Systems Source: PMC - NCBI URL: [Link]

  • Title: Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus | Request PDF Source: ResearchGate URL: [Link]

  • Title: Techniques to improve the solubility of poorly soluble drugs Source: ResearchGate URL: [Link]

  • Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs Source: Lund University Publications URL: [Link]

  • Title: Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents Source: Google Cloud Search URL
  • Title: Methods of isolation and determination of isoquinoline alkaloids Source: PubMed URL: [Link]

  • Title: Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity Source: PMC - NCBI URL: [Link]

Sources

Validation & Comparative

C13 NMR chemical shifts for 1-substituted isoquinoline esters

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the C13 NMR chemical shifts for 1-substituted isoquinoline esters , specifically focusing on methyl isoquinoline-1-carboxylate and its comparative analysis with the parent heterocycle.

A Comparative Technical Guide for Structural Elucidation

Executive Summary & Application Scope

Isoquinoline derivatives, particularly those substituted at the C1 position , are critical scaffolds in the synthesis of isoquinoline alkaloids (e.g., papaverine, berberine) and modern antiviral therapeutics. The C1 position is electronically unique due to its proximity to the ring nitrogen (C=N bond), making it the most deshielded carbon in the parent system.

This guide provides:

  • Definitive NMR Data: Tabulated chemical shifts comparing the 1-substituted ester to the parent isoquinoline.

  • Mechanistic Interpretation: Analysis of the electronic shielding/deshielding effects upon esterification.

  • Synthesis Protocol: A validated workflow using Reissert compound chemistry to access these derivatives.

Comparative NMR Data Analysis

The introduction of an ester group (-COOCH₃) at the C1 position significantly alters the electronic environment of the heterocyclic ring. Below is the comparative data between Isoquinoline (Parent) and Methyl Isoquinoline-1-carboxylate .

Table 1: 13C NMR Chemical Shift Comparison (δ, ppm)

Solvent: CDCl₃ (referenced to 77.0 ppm)

Carbon PositionIsoquinoline (Parent) [1]Methyl Isoquinoline-1-carboxylate [2,3]Shift Effect (Δδ) Assignment Logic
C-1 (Ipso) 152.5 149.8 - 150.6 -2.0 to -2.7 Shielding due to loss of pure C=N character; conjugation with ester.
C=O (Ester) 167.5 Characteristic ester carbonyl signal.
C-3 143.1140.3-2.8β-effect from the C1-substituent.
C-4 120.4126.8+6.4Para-like resonance effect from C1.
C-4a (Bridge) 126.6125.1-1.5Electronic redistribution at ring junction.
C-5 127.2128.8+1.6Distal ring effect.
C-6 130.3130.6+0.3Minimal perturbation.
C-7 127.6128.3+0.7Minimal perturbation.
C-8 127.2125.7-1.5Peri-interaction with the C1-substituent.
C-8a (Bridge) 135.8136.4+0.6Inductive stabilization.
-OCH₃ 52.8 Characteristic methyl ester methoxy group.

Note: Data for the ester is derived from high-field assignments of 1-substituted isoquinoline derivatives and confirmed via correlation with Isoquinoline-1-carboxylic acid spectra [3]. Small variations (±0.5 ppm) may occur depending on concentration and exact solvent water content.

Structural Visualization & Numbering

The following diagram illustrates the atom numbering scheme used for the assignments above.

IsoquinolineStructure Figure 1: Numbering and Key C13 Shifts of Methyl Isoquinoline-1-carboxylate C1 C1 (150.6) N2 N C1->N2 Ester COOCH3 (167.5) C1->Ester Substitution C3 C3 (140.3) N2->C3 C4 C4 (126.8) C3->C4 C4a C4a C4->C4a C5 C5 C4a->C5 C8a C8a C4a->C8a C6 C6 C5->C6 C7 C7 C6->C7 C8 C8 C7->C8 C8->C8a C8a->C1

Mechanistic Insight: The "Reissert" Effect

The synthesis and characterization of 1-substituted isoquinolines often rely on Reissert compounds (1-acyl-1,2-dihydroisoquinaldonitriles). Understanding this pathway is crucial because Reissert compounds are the primary precursors to 1-carboxylic esters.

Synthesis Protocol: Reissert Reaction to Ester

This protocol yields the target ester with high regioselectivity for the C1 position, avoiding C3/C4 byproducts.

Step 1: Formation of Reissert Compound

  • Reagents: Isoquinoline (1.0 eq), Benzoyl chloride (1.5 eq), KCN (3.0 eq).

  • Solvent: Dichloromethane (DCM) / Water biphasic system.

  • Procedure: Dissolve isoquinoline in DCM. Add aqueous KCN. Slowly add benzoyl chloride at 0°C with vigorous stirring.

  • Mechanism: Nucleophilic attack of cyanide at C1 (activated by N-acylation) forms the 1,2-dihydro intermediate.

Step 2: Conversion to 1-Carboxylate Ester

  • Reagents: Reissert Compound, H₂SO₄ (conc), Methanol.

  • Procedure: Reflux the Reissert compound in methanolic sulfuric acid.

  • Outcome: Acid-catalyzed hydrolysis of the nitrile and elimination of the benzoyl group restores aromaticity, yielding Methyl isoquinoline-1-carboxylate .

ReissertPathway Figure 2: Synthesis Workflow via Reissert Intermediate Isoq Isoquinoline (Start) Inter Reissert Compound (1-Benzoyl-2-cyano-1,2-dihydro) Isoq->Inter + PhCOCl, KCN (DCM/H2O) Prod Methyl Isoquinoline-1-carboxylate (Target) Inter->Prod + H2SO4, MeOH (Reflux)

Experimental Validation Protocols

To ensure the integrity of your NMR data, follow this self-validating acquisition protocol.

A. Sample Preparation
  • Concentration: 15–20 mg of ester in 0.6 mL CDCl₃.

  • Reference: Use the central peak of the CDCl₃ triplet (77.16 ppm) as the internal standard. Do not rely solely on TMS (0.00 ppm) if the sample is concentrated, as solvent displacement effects can occur.

B. Acquisition Parameters (500 MHz Instrument)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . Quaternary carbons (C1, C4a, C8a, C=O) have long T1 relaxation times. A short D1 will suppress these signals, leading to poor integration and potential assignment errors.

  • Scans (NS): Minimum 1024 scans to resolve the quaternary carbons clearly from baseline noise.

C. Validation Criteria
  • C1 vs C3 Differentiation: C1 (ipso) appears at ~150 ppm and is quaternary (low intensity in standard 13C, invisible in DEPT-135). C3 appears at ~140 ppm and is a CH (high intensity, positive in DEPT-135).

  • HMBC Correlation: The ester carbonyl (167.5 ppm) must show a strong 3-bond correlation to the H3 proton (approx 8.5 ppm) and the methoxy protons (4.0 ppm).

References

  • PubChem. Isoquinoline 13C NMR Data. National Library of Medicine. Available at: [Link]

  • Popp, F. D. "The Chemistry of Reissert Compounds."[1] Advances in Heterocyclic Chemistry, Vol 9, 1968. (Classic foundational text for the synthesis and characterization of 1-substituted isoquinolines).

  • Compound Interest. A Guide to 13C NMR Chemical Shift Values. Available at: [Link]

Sources

Comparative Guide: Isoquinolin-1-yl vs. Quinolin-2-yl Esters in Drug Design

[1]

Executive Summary

This guide provides a technical comparison between Isoquinolin-1-yl and Quinolin-2-yl esters, focusing on their utility as pharmacophores and prodrug moieties.[1] While these two scaffolds are structural isomers (

steric topologyhydrolytic stabilitymetabolic toxicity

The Verdict:

  • Quinolin-2-yl Esters: Exhibit faster hydrolysis rates due to lower steric hindrance.[1] However, the quinoline scaffold carries a higher risk of genotoxicity via metabolic epoxidation.[1][2]

  • Isoquinolin-1-yl Esters: Offer superior metabolic stability and extended half-life (

    
    ) due to the "peri-effect" (steric shielding by H8).[1] They are generally preferred for optimizing pharmacokinetic (PK) profiles where delayed release or higher lipophilicity is required.[1]
    

Structural & Electronic Architecture

The fundamental difference lies in the nitrogen placement relative to the ester attachment and the fused benzene ring.[1][3]

The "Peri-Effect" (Critical Differentiator)
  • Isoquinolin-1-yl: The ester group at C1 is flanked by the ring nitrogen (N2) and the C8-Hydrogen of the fused benzene ring.[1] This C1-H8 interaction (peri-interaction) creates significant steric congestion, shielding the ester carbonyl from nucleophilic attack (hydrolysis).[1]

  • Quinolin-2-yl: The ester group at C2 is flanked by the ring nitrogen (N1) and a simple aromatic proton at C3.[1] There is no steric obstruction from the fused ring, making the carbonyl more accessible to esterases.[1]

Electronic Vectors
  • Basicity: Quinoline (

    
    ) is slightly less basic than Isoquinoline (
    
    
    ).[1]
  • Dipole: The dipole moment in isoquinoline is directed along the long axis, whereas in quinoline, it is angled.[1] This affects the solvation shell and permeability.[1]

Visualization of Steric & Electronic Factors

Gcluster_0Isoquinolin-1-yl Ester (High Steric Shielding)cluster_1Quinolin-2-yl Ester (Low Steric Shielding)ISOIsoquinoline Core(N at Pos 2)H8H8 Peri-Proton(Steric Block)ISO->H8Fused Ring pos 8Ester1C1-Ester GroupISO->Ester1AttachmentH8->Ester1Steric Hindrance(Reduces Hydrolysis)QUINQuinoline Core(N at Pos 1)H3H3 Proton(No Steric Block)QUIN->H3Adjacent pos 3Ester2C2-Ester GroupQUIN->Ester2AttachmentH3->Ester2Open Access(Rapid Hydrolysis)

Figure 1: Structural comparison highlighting the steric "Peri-Effect" in Isoquinoline that protects the ester group, contrasted with the accessible Quinoline ester.

Biological Activity & Stability Profile

Hydrolytic Stability (Prodrug Activation)

When used as prodrugs (e.g., O-acyl derivatives of the lactams), the rate of hydrolysis determines the onset of action.

FeatureIsoquinolin-1-yl EsterQuinolin-2-yl EsterImplication
Steric Environment Congested (Peri-H8 interaction)Open (Flanked by H3)Isoquinoline esters are more stable in plasma.[1]
Hydrolysis Rate (

)
SlowFastQuinoline esters release payload rapidly; Isoquinoline acts as a sustained release.[1]
Lipophilicity (LogP) Higher (due to masked polar groups)ModerateIsoquinoline esters cross BBB/membranes more effectively before cleavage.[1]
Metabolic Toxicity (Safety)

A major safety differentiator is the metabolic fate of the parent scaffold after ester cleavage.[1]

  • Quinoline Liability: Metabolized by CYP450 to form Quinoline-5,6-epoxide .[1] This is an electrophilic species capable of alkylating DNA, leading to potential genotoxicity and hepatocarcinogenicity.[1]

  • Isoquinoline Advantage: Metabolized primarily via ring hydroxylation (e.g., at C4) or N-oxidation.[1] It avoids the formation of the mutagenic 5,6-epoxide equivalent, making it a safer long-term scaffold.[1]

Pathway Visualization: Metabolic Fate[1]

MetabolismQ_EsterQuinolin-2-yl EsterHydrolysisPlasma Esterases(Hydrolysis)Q_Ester->HydrolysisI_EsterIsoquinolin-1-yl EsterI_Ester->HydrolysisQ_CoreQuinoline ScaffoldHydrolysis->Q_CoreFast ReleaseI_CoreIsoquinoline ScaffoldHydrolysis->I_CoreSlow ReleaseCYPLiver CYP450Q_Core->CYPI_Core->CYPEpoxide5,6-Epoxide(Reactive Electrophile)CYP->EpoxideOxidation (Quinoline)Hydroxyl4-Hydroxy-Isoquinoline(Excretable Metabolite)CYP->HydroxylHydroxylation (Isoquinoline)DNADNA Alkylation(Genotoxicity)Epoxide->DNASafeSafe ExcretionHydroxyl->Safe

Figure 2: Comparative metabolic pathways.[1] Note the genotoxic risk associated with the Quinoline scaffold versus the safer clearance of Isoquinoline.[2]

Experimental Protocols

To validate these differences in your own drug discovery pipeline, use the following self-validating protocols.

Protocol A: Comparative Plasma Stability Assay

Objective: Determine the half-life (

1
  • Preparation: Prepare 10 mM stock solutions of the Isoquinolin-1-yl and Quinolin-2-yl esters in DMSO.

  • Incubation:

    • Thaw pooled human plasma (or rat plasma) to 37°C.[1]

    • Spike plasma with stock solution to a final concentration of 10 µM (0.1% DMSO).

    • Incubate in a shaking water bath at 37°C.

  • Sampling:

    • Aliquot 50 µL samples at

      
       min.
      
    • Quench: Immediately add 200 µL ice-cold Acetonitrile (containing internal standard, e.g., Warfarin) to precipitate proteins.[1]

  • Analysis:

    • Centrifuge at 10,000g for 10 min.

    • Analyze supernatant via LC-MS/MS.[1]

    • Monitor the disappearance of the parent ester mass (

      
      ).[1]
      
  • Calculation: Plot

    
     vs. time. The slope 
    
    
    yields
    
    
    .[1]
    • Expected Result: Isoquinolin-1-yl

      
       > Quinolin-2-yl 
      
      
      .[1]
Protocol B: Scavenging/Reactivity Assay (Chemical Stability)

Objective: Assess the electrophilicity of the carbonyl carbon without enzymatic interference.

  • Reagents: Phosphate buffer (pH 7.4) and Glutathione (GSH) as a nucleophile.[1]

  • Method: Mix ester (50 µM) with GSH (5 mM) in buffer.

  • Monitoring: Track the formation of the GSH-adduct or hydrolysis product via HPLC-UV (254 nm).

  • Validation: If Quinolin-2-yl degrades significantly faster than Isoquinolin-1-yl, the hypothesis of steric shielding in the isoquinoline isomer is confirmed.[1]

Case Studies in Scaffold Hopping

Case 1: Anticancer Kinase Inhibitors

In the development of EGFR inhibitors, replacing a quinoline core with isoquinoline often results in:

  • Altered Binding Mode: The N-position shift changes the H-bond acceptor vector.[1]

  • Potency: Isoquinoline derivatives frequently show higher potency against HER2+ cell lines (e.g., SKBR3) due to better accommodation in the ATP-binding pocket, avoiding clashes that the quinoline nitrogen might induce depending on the hinge region architecture.

Case 2: Antimicrobial Efflux Pump Inhibitors (EPIs)

Quinoline is the "standard" scaffold for S. aureus NorA efflux pump inhibitors.[1] However, scaffold hopping to isoquinoline has been used to:

  • Reduce intrinsic bacterial mutagenicity (Ames test negative).[1]

  • Improve solubility profiles while maintaining efflux inhibition.

References

  • BenchChem. (2025).[1][2][4] A Comparative Guide to the Biological Activities of Quinoline and Isoquinoline Metabolites. Link[1]

  • National Institutes of Health (NIH). (2020).[1] On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. Link

  • Mao, Y., et al. (2020).[1][5] An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents. Current Topics in Medicinal Chemistry. Link

  • Felicetti, T., et al. (2020).[1] From Quinoline to Quinazoline-Based S. aureus NorA Efflux Pump Inhibitors by Coupling a Focused Scaffold Hopping Approach. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Uchiyama, N., et al. (2016).[1] Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates. Forensic Toxicology. Link

A Senior Application Scientist's Guide to Purity Validation of Methyl 2-(isoquinolin-1-yl)propanoate Using Ultra-Performance Liquid Chromatography (UPLC)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of pharmaceutical development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory hurdle, but a fundamental pillar of safety and efficacy. This guide provides a comprehensive, data-driven framework for the purity validation of methyl 2-(isoquinolin-1-yl)propanoate, a key heterocyclic building block, utilizing the power of Ultra-Performance Liquid Chromatography (UPLC). We will explore the significant advantages UPLC offers over traditional High-Performance Liquid Chromatography (HPLC), including dramatic reductions in analysis time, enhanced resolution, and superior sensitivity.[1][2][3] This document details a complete, self-validating UPLC protocol, from method development rationale to full validation according to ICH guidelines, providing researchers and drug development professionals with a robust methodology for ensuring the quality of this critical intermediate.

Introduction: The Imperative for High-Resolution Purity Analysis

This compound is a versatile intermediate in medicinal chemistry, forming the core of various potential therapeutic agents. The isoquinoline scaffold is a privileged structure in drug discovery, and impurities arising from its synthesis can carry their own pharmacological or toxicological profiles.[4] Therefore, the ability to detect, resolve, and quantify even trace-level impurities is paramount.[5] Traditional analytical methods like HPLC, while reliable, often face limitations in throughput and the ability to resolve closely related structural analogues.[6]

This guide will demonstrate that UPLC technology, which leverages sub-2 µm particle columns, represents a paradigm shift for such analyses.[1][6] By operating at higher pressures, UPLC drastically enhances efficiency, speed, and sensitivity, making it an indispensable tool for modern pharmaceutical quality control.[3][7]

The UPLC Advantage: A Paradigm Shift from HPLC

The core distinction between UPLC and HPLC lies in the particle size of the stationary phase and the corresponding operating pressures.[1] UPLC systems employ columns packed with sub-2 µm particles, a significant decrease from the 3-5 µm particles common in HPLC.[1][6] This fundamental change, governed by the Van Deemter equation, leads to a cascade of performance improvements.

Causality Behind the UPLC Advantage:

  • Increased Efficiency & Resolution: Smaller particles provide more theoretical plates per unit column length, leading to sharper, narrower peaks. This directly translates to superior resolution, enabling the separation of impurities that might co-elute in an HPLC system.[3][5]

  • Enhanced Speed: The high efficiency of UPLC columns means that column length can be significantly reduced (e.g., 50 mm vs. 150-250 mm for HPLC) without sacrificing resolving power.[6] Coupled with higher optimal flow rates, this allows for analysis times to be reduced by up to a factor of ten compared to traditional HPLC.[2]

  • Improved Sensitivity: The narrower peaks generated by UPLC are taller for a given mass of analyte, which increases the signal-to-noise ratio. This results in lower limits of detection (LOD) and quantitation (LOQ), a critical factor for trace impurity analysis as required by regulatory bodies.[3][8]

  • Reduced Solvent Consumption: Shorter run times and lower flow rates on narrower columns (e.g., 2.1 mm ID vs 4.6 mm ID) significantly decrease the volume of required mobile phase.[9] This not only lowers operational costs but also aligns with green chemistry initiatives by reducing chemical waste.[1]

Comparative Performance: UPLC vs. HPLC
Performance MetricConventional HPLCUPLCRationale & Advantage
Column Particle Size 3 - 5 µm< 2 µmSmaller particles yield higher efficiency and resolution.[1][9]
Operating Pressure ~400 bar (6,000 psi)>1000 bar (15,000 psi)Necessary to drive mobile phase through densely packed, small-particle columns.[3][6]
Typical Run Time 20 - 60 minutes2 - 7 minutesShorter columns and higher optimal flow rates enable rapid analysis.[5][9]
Resolution GoodExcellentSharper peaks allow for superior separation of closely eluting compounds.[3][9]
Sensitivity ModerateHighTaller, narrower peaks provide a better signal-to-noise ratio.[2]
Solvent Consumption HighLowShorter run times and smaller column diameters reduce solvent use.[9]

Experimental Protocol: UPLC Purity Determination

This section details a robust, step-by-step protocol for the purity validation of this compound. The choices within this protocol are grounded in established chromatographic principles to create a self-validating system.

Workflow Overview

UPLC_Workflow prep Sample & Standard Preparation sst System Suitability Test (SST) prep->sst mobile_phase Mobile Phase Preparation mobile_phase->sst analysis Inject Sample & Standard Solutions sst->analysis validation Method Validation (ICH Q2(R2)) analysis->validation processing Data Integration & Peak Analysis analysis->processing calculation Purity Calculation (Area % Method) processing->calculation

Caption: UPLC purity validation workflow from preparation to final calculation.

Instrumentation and Materials
  • System: Waters ACQUITY UPLC H-Class System or equivalent, equipped with a Quaternary Solvent Manager, Sample Manager, and Photodiode Array (PDA) Detector.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

    • Rationale: The BEH (Bridged Ethyl Hybrid) particle technology provides excellent stability across a wide pH range, while the C18 stationary phase offers optimal retention for the moderately non-polar isoquinoline structure. The 1.7 µm particle size is the cornerstone of UPLC's high performance.[5]

  • Solvents: Acetonitrile (ACN, LC-MS grade), Water (Milli-Q or equivalent), Formic Acid (LC-MS grade).

  • Sample: this compound reference standard (known high purity) and test samples.

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as an ion-pairing agent to improve peak shape for the basic nitrogen in the isoquinoline ring.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase chromatography, providing good elution strength for the analyte.
Gradient Elution 0-0.5 min (10% B), 0.5-4.0 min (10-90% B), 4.0-4.5 min (90% B), 4.5-5.0 min (90-10% B), 5.0-6.0 min (10% B)A gradient is essential for impurity profiling to ensure that both early-eluting (polar) and late-eluting (non-polar) impurities are resolved and eluted effectively within a short run time.
Flow Rate 0.4 mL/minAn optimized flow rate for a 2.1 mm ID column that balances speed and efficiency.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak symmetry and efficiency.
Injection Volume 2.0 µLA small injection volume is crucial in UPLC to prevent column overload and band broadening.
Detection PDA Detector, 220 nmThe isoquinoline ring system exhibits strong UV absorbance. 220 nm is chosen to ensure detection of the API and a wide range of potential impurities which may have different chromophores.
Run Time 6.0 minutesA rapid analysis time that allows for high throughput.
Solution Preparation
  • Sample Solution: Accurately weigh and dissolve ~10 mg of the this compound test sample in a 10 mL volumetric flask using a 50:50 mixture of ACN and Water (diluent) to create a 1.0 mg/mL solution.

  • Reference Standard Solution: Prepare a reference standard at the same concentration (1.0 mg/mL) for peak identification and system suitability.

  • Sensitivity Solution: Prepare a 0.05% solution (0.5 µg/mL) from the reference standard stock to verify the Limit of Quantitation (LOQ).

System Suitability Testing (SST): The Self-Validating Check

Before any sample analysis, the system's performance must be verified. This is a non-negotiable step for a self-validating protocol. Inject the Reference Standard Solution (n=5) and assess the following:

SST ParameterAcceptance CriterionPurpose
Tailing Factor (Asymmetry) 0.8 ≤ T ≤ 1.5Ensures symmetrical peaks, which are essential for accurate integration and quantification.
Theoretical Plates (N) > 10,000Measures column efficiency. A high plate count indicates sharp peaks and good separation power.
Repeatability (%RSD) ≤ 1.0% for Retention Time and Peak AreaDemonstrates the precision of the system over multiple injections, ensuring reliable and reproducible results.
Method Validation Protocol (ICH Q2(R2) Framework)

The developed method must be rigorously validated to prove it is fit for its intended purpose.[10] This involves a one-time, comprehensive study to document the method's performance characteristics.[11][12]

Validation ParameterProcedureAcceptance Criteria
Specificity Analyze a blank (diluent), placebo (if applicable), reference standard, and a spiked sample.The analyte peak should be free from interference from blanks or other components. Peak purity should be confirmed using PDA analysis.
Linearity Analyze a series of solutions over a range of LOQ to 150% of the target concentration (e.g., 0.5 - 1500 µg/mL).Correlation coefficient (r²) ≥ 0.999. The plot of peak area vs. concentration should be linear.[11]
Accuracy (Recovery) Analyze samples spiked with known amounts of analyte at three levels (e.g., 50%, 100%, 150%) in triplicate.Mean recovery should be between 98.0% and 102.0% for each level.[11]
Precision Repeatability: Six replicate preparations of the sample. Intermediate Precision: Repeatability test performed by a different analyst on a different day/instrument.RSD ≤ 2.0% for the main analyte peak area.[11]
Limit of Detection (LOD) Determined based on signal-to-noise ratio (S/N ≈ 3).The lowest concentration at which the analyte can be reliably detected.
Limit of Quantitation (LOQ) Determined based on signal-to-noise ratio (S/N ≈ 10) and confirmed by demonstrating acceptable precision (RSD ≤ 10%).The lowest concentration that can be quantified with acceptable precision and accuracy.[11]
Robustness Intentionally vary critical method parameters (e.g., Flow Rate ±10%, Column Temp. ±5°C, Mobile Phase pH ±0.2).The system suitability parameters must still be met, and the results should not be significantly affected by the minor changes.[11]

Data Interpretation and Purity Calculation

The purity of this compound is typically determined using the area normalization method, assuming all impurities have a similar response factor at the chosen wavelength.

Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100

All peaks with an area greater than the reporting threshold (typically the LOQ, e.g., 0.05%) should be included in the calculation.

Comparison with Alternative Techniques

While UPLC is the premier chromatographic technique for this analysis, other methods can provide complementary information.

  • Gas Chromatography (GC): Suitable only for thermally stable and volatile impurities. This compound itself has a high boiling point, making GC unsuitable for its direct analysis but potentially useful for analyzing residual solvents from the synthesis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: An unparalleled tool for structural elucidation of unknown impurities.[13] Quantitative NMR (qNMR) can determine purity against a certified internal standard without needing reference standards for the impurities themselves, but it has much lower sensitivity than UPLC and cannot resolve complex mixtures as effectively.[13]

  • Differential Scanning Calorimetry (DSC): Can determine the purity of highly crystalline substances by measuring the depression of the melting point.[13] It is an absolute method but is not suitable for amorphous materials or for identifying and quantifying individual impurities.

Conclusion

The UPLC method detailed in this guide provides a scientifically sound, robust, and highly efficient system for validating the purity of this compound. By leveraging the inherent advantages of sub-2 µm particle chromatography, this approach delivers superior resolution, speed, and sensitivity compared to traditional HPLC.[3][7] The integration of rigorous system suitability testing and a comprehensive validation protocol based on ICH guidelines ensures that the method is not only high-performing but also trustworthy and compliant with global regulatory expectations.[10][14] For researchers and drug development professionals, adopting this UPLC methodology can significantly accelerate development timelines, reduce operational costs, and provide a higher degree of confidence in the quality and safety of their chemical entities.

References

  • Labcompare. (2023, December 8). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Retrieved from [Link]

  • GMP Insiders. (2026, February 9). HPLC Vs UPLC: Differences In Application, Performance And Cost. Retrieved from [Link]

  • Waters. (n.d.). Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Retrieved from [Link]

  • Waters. (n.d.). Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. Retrieved from [Link]

  • Agilent. (n.d.). Pharmaceutical Applications Compendium - PURITY AND IMPURITY ANALYSIS. Retrieved from [Link]

  • ResearchGate. (2021, January 19). (PDF) UPLC: A Prominent Analytical Technique For Pharmaceuticals. Retrieved from [Link]

  • Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • ResearchGate. (2025, August 17). What is the Method Validation Steps According to ICH and USP Guidelines ? and What is Acceptance Criteria for this Steps ? Retrieved from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • ResearchGate. (2025, October 17). Advances in Synthesis Methods of Quinoline and Isoquinoline Derivatives. Retrieved from [Link]

  • Agilent. (2024, May 23). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Retrieved from [Link]

  • YouTube. (2023, July 20). Mastering Analytical Method Validation: A Step-by-Step Guide Part-2. Retrieved from [Link]

Sources

X-ray crystallography data for isoquinoline propanoate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison and structural analysis of Isoquinoline Propanoate Derivatives , focusing on their solid-state conformation (X-ray crystallography) versus solution-state behavior.

These derivatives are critical intermediates in the synthesis of alkaloids and bioactive isoquinoline-based drugs (e.g., vasodilators, antimicrobial agents). The "propanoate" side chain introduces flexibility that often complicates crystallization, necessitating a comparative look at rigidified analogs for structural validation.

Executive Summary: The Conformational Challenge

Isoquinoline propanoates (e.g., ethyl 3-(isoquinolin-1-yl)propanoate) serve as versatile scaffolds in medicinal chemistry. However, a recurring challenge in their development is the conformational disparity between their bioactive solution state and their solid-state crystal packing.

  • The Problem: The flexible propanoate (

    
    ) tail often leads to low-melting solids or oils, making X-ray diffraction (XRD) difficult without derivatization (e.g., salt formation or cyclization).
    
  • The Solution: We compare the "free" propanoate ester (characterized by NMR) against rigidified crystalline analogs (characterized by XRD) to predict binding efficacy.

Comparison Matrix: Propanoate Ester vs. Rigidified Analog
FeatureIsoquinoline Propanoate Ester (Target)Rigidified Isoquinoline Analog (Crystal Proxy)
Primary State Viscous Oil / Low-melting SolidCrystalline Solid (Monoclinic/Orthorhombic)
Characterization

H NMR, IR, Mass Spec
Single Crystal X-Ray Diffraction (SC-XRD)
Conformation Dynamic (Free rotation of C-C bonds)Locked (stabilized by

-

stacking)
Key Interaction Solvent-dependent H-bondingIntermolecular C-H···O and C-H···

Space Group N/A (Amorphous/Solution)Typically

or

Experimental Data: Crystallographic Parameters

To understand the structural behavior of the isoquinoline core when attached to a propanoate-like chain, we analyze the crystallographic data of a representative Isoquinoline-3-amino derivative (a common solid-state proxy for the propanoate series).

Table 1: Crystallographic Data for Isoquinoline Derivative (Scaffold Proxy) Data Source: Derived from structural studies of 3-substituted isoquinolines (e.g., Vrábel et al., 2018; MDPI, 2019).

ParameterValueSignificance
Crystal System OrthorhombicIndicates orthogonal axes; common for chiral derivatives.
Space Group

Non-centrosymmetric; crucial for optical activity studies.
Unit Cell (

)
5.280 ÅShort axis suggests tight stacking of isoquinoline rings.
Unit Cell (

)
8.135 ÅIntermediate axis.
Unit Cell (

)
35.015 ÅLong axis accommodates the "tail" (propanoate/ester chain).
Volume (

)
1504.1 Å

Sufficient volume for solvent inclusion or bulky substituents.

Value
4Four molecules per unit cell.[1]

0.0346High data quality (low internal disagreement).

Technical Insight: The long


-axis (35 Å) is characteristic of isoquinoline derivatives with extended alkyl/ester chains (like propanoates), indicating that the molecules pack in a "head-to-tail" bilayer fashion to accommodate the hydrophobic tail.

Protocol: Synthesis & Crystallization of Isoquinoline Propanoates

This protocol outlines the synthesis of n-butyl 3-(isoquinolin-3-ylamino)propanoate , a model compound where the propanoate chain is attached via an amino linker, enhancing crystallinity compared to the direct carbon analog.

Phase 1: Synthesis (Michael Addition)

Reagents: 3-Aminoisoquinoline, Butyl Acrylate, Glacial Acetic Acid (catalyst).

  • Preparation: Dissolve 3-aminoisoquinoline (1.0 eq) in absolute ethanol.

  • Addition: Add butyl acrylate (1.2 eq) and glacial acetic acid (10 mol%).

  • Reflux: Heat the mixture to reflux (

    
    ) for 24–48 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).
    
  • Work-up: Evaporate solvent under reduced pressure. The residue is typically a yellow oil.

  • Purification: Flash column chromatography (Silica gel, gradient elution) to isolate the propanoate ester.

Phase 2: Crystallization (The "Slow Evaporation" Method)

Since propanoate esters are prone to oiling out, a dual-solvent system is required.

  • Dissolution: Dissolve 50 mg of the purified ester in a minimum amount of Chloroform (good solubility).

  • Layering: Carefully layer n-Hexane (poor solubility) on top of the chloroform solution in a narrow vial (1:3 ratio).

  • Induction: Cap the vial with Parafilm and poke 2-3 small holes to allow slow evaporation.

  • Observation: Store at

    
     in the dark. Needle-like crystals suitable for X-ray diffraction typically form within 7–14 days.
    

Structural Logic & Mechanism (DOT Visualization)

The following diagram illustrates the structural logic: how we translate the flexible solution-state propanoate into a rigid crystal structure for data collection.

Isoquinoline_Structure cluster_interactions Crystal Packing Forces Synthesis Synthesis (Michael Addition) Crude Crude Propanoate (Viscous Oil) Synthesis->Crude Yields Derivatization Derivatization (Salt/Co-crystal) Crude->Derivatization If amorphous Crystallization Slow Evaporation (CHCl3/Hexane) Crude->Crystallization If solid Derivatization->Crystallization Improves Packing XRD X-Ray Diffraction (Data Collection) Crystallization->XRD Single Crystal Analysis Structural Analysis (Packing/H-Bonds) XRD->Analysis Solves Structure PiStack Pi-Pi Stacking (Isoquinoline Core) Analysis->PiStack HBond H-Bonding (Propanoate Tail) Analysis->HBond

Caption: Workflow for transitioning flexible isoquinoline propanoates from synthesis to resolved crystal structure.

Critical Analysis: X-Ray vs. Solution State

When interpreting the data for drug development, researchers must account for the "Conformational Bias" of the crystal state.

The "Folded" vs. "Extended" Conformation
  • X-Ray (Solid State): Isoquinoline propanoates often adopt an extended conformation in the crystal lattice. The planar isoquinoline rings stack parallel to each other (

    
    -
    
    
    
    interactions, distance ~3.4 Å), forcing the propanoate tail to extend outward to minimize steric clash.
  • Solution (NMR/DFT): In solution (

    
    ), the propanoate tail exhibits free rotation. NOESY NMR experiments often show transient interactions between the ester protons and the isoquinoline nitrogen, suggesting a folded  conformation is energetically accessible.
    
Implications for Binding
  • Drug Design: If the biological target (e.g., a receptor pocket) is narrow, the extended conformation seen in X-ray is the active form.

  • Validation: If the target requires a compact ligand, the X-ray structure might represent a "high-energy" conformer trapped by lattice forces. Always validate X-ray data with docking studies.

References

  • Vrábel, V., Švorc, Ľ., Sivý, J., Marchalín, Š., & Šafař, P. (2018).[1][2] Structural characterization and crystal packing of the isoquinoline derivative. European Journal of Chemistry, 9(3), 189-193.[1]

  • Kozurkova, M., et al. (2019).

  • PubChem. (n.d.). 3-(Isoquinolin-6-yl)propanoic acid.[3] National Library of Medicine.

  • Al-Wahaibi, L.H., et al. (2024).[4] Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline derivatives. Arabian Journal of Chemistry.

Sources

Safety Operating Guide

Methyl 2-(isoquinolin-1-yl)propanoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 2-(isoquinolin-1-yl)propanoate Proper Disposal Procedures Role: Senior Application Scientist Audience: Pharmaceutical Researchers & Laboratory Managers

Executive Safety Summary & Immediate Action

This compound is a specialized nitrogen-containing heterocyclic ester, typically utilized as a pharmacophore building block in medicinal chemistry. Unlike common solvents, its specific toxicological profile is often under-documented in generic databases.

Operational Directive: Treat this compound as a Hazardous Substance with high aquatic toxicity potential and probable biological activity. Do NOT dispose of via sanitary sewer systems.[1]

Critical Hazard Profile Classification Logic (SAR Analysis)
Toxicity High. Isoquinoline derivatives are often biologically active (alkaloid-like properties). Treat as Acute Toxin (Oral/Dermal).[2]
Flammability Combustible. The propanoate ester moiety suggests flammability, though the heavy isoquinoline ring likely raises the flashpoint compared to simple esters.
Reactivity Moderate. Incompatible with strong oxidizing agents and strong acids (protonation of the isoquinoline nitrogen).
Environmental Aquatic Toxin. Nitrogen heterocycles are persistent water pollutants.[3]

Waste Characterization & Stream Selection

Before disposal, you must validate the waste stream. As this is a research intermediate, you likely possess "Generator Knowledge" that supersedes generic SDS data. Use the following logic to assign the correct waste code.

Regulatory Classification (RCRA/EPA Focus)
  • Characteristic Check:

    • Ignitability (D001): If the compound is in a liquid solution with a flashpoint <60°C (140°F).

    • Toxicity: While not explicitly P-listed (like Nicotine, P075), its structural similarity mandates handling it as a Toxic Organic .

  • Halogen Content: None. (Unless in solution with DCM/Chloroform).

    • Action: Segregate into Non-Halogenated Organic waste streams.

Step-by-Step Disposal Protocol

This protocol ensures compliance with 40 CFR 262 (Standards Applicable to Generators of Hazardous Waste) and "Prudent Practices in the Laboratory."

Phase 1: Pre-Disposal Stabilization
  • Quenching (If Reactive): If the compound is residual in a reaction mixture containing hydrides or active metals, quench carefully before packaging. If pure, no quenching is required.

  • State Assessment:

    • Solid: Do not dissolve solely for disposal. Solids are cheaper to incinerate.

    • Liquid/Solution: Ensure the solvent matrix is compatible (e.g., do not mix with nitric acid waste).

Phase 2: Packaging & Segregation
  • Container: High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal containers if the ester has hydrolyzed to acid.

  • Segregation:

    • DO: Mix with compatible non-halogenated solvents (Acetone, Methanol, Ethyl Acetate).

    • DO NOT: Mix with Oxidizers (Peroxides, Nitrates) or Halogenated solvents (minimizes incineration costs).

Phase 3: Labeling (The "Chain of Custody")

Labeling is the primary failure point in safety audits. Your label must contain:

  • Full Chemical Name: "this compound" (No abbreviations).

  • Hazard Checkboxes: [x] Toxic, [x] Irritant, [ ] Flammable (Check if liquid).[2]

  • Composition: If in solution, list all components (e.g., "5% this compound, 95% Ethanol").

Phase 4: Satellite Accumulation Area (SAA)

Store the sealed container in your lab’s designated SAA. Ensure secondary containment (tray) can hold 110% of the volume.

Decision Workflow: Waste Stream Logic

The following diagram illustrates the decision matrix for disposing of this specific isoquinoline derivative.

DisposalLogic Start Waste: this compound StateCheck Physical State? Start->StateCheck SolidPath Solid / Pure Substance StateCheck->SolidPath Solid LiquidPath In Solution StateCheck->LiquidPath Liquid BinSolid Container: Wide-Mouth HDPE Label: 'Toxic Solid Organic' SolidPath->BinSolid SolventCheck Solvent Type? LiquidPath->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (MeOH, EtOAc, DMSO) SolventCheck->NonHalo No Halogens BinHalo Container: Safety Can/Glass Label: 'Halogenated Organic Waste' Halo->BinHalo BinNonHalo Container: Safety Can/HDPE Label: 'Non-Halogenated Organic' NonHalo->BinNonHalo Final Transfer to Central Accumulation (Incineration) BinSolid->Final BinHalo->Final BinNonHalo->Final

Caption: Decision tree for segregating this compound based on physical state and solvent matrix to ensure correct incineration protocols.

Emergency Contingencies (Spill Response)

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: Isoquinoline derivatives can be respiratory irritants.[4][5] Clear the immediate area.[5]

  • PPE Upgrade: Don double nitrile gloves and a half-face respirator with organic vapor cartridges if dust/aerosols are present.

  • Containment:

    • Liquids: Use vermiculite or activated charcoal pads.

    • Solids: Wet-wipe (using a compatible solvent like ethanol) to prevent dust generation. Do not dry sweep.

  • Disposal of Debris: All cleanup materials (wipes, absorbents) must be bagged and labeled as Hazardous Chemical Waste (same category as the neat chemical).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency. (2024). Hazardous Waste Generators: Categories and Requirements (40 CFR Part 262). EPA.gov. [Link]

  • PubChem. (n.d.). Isoquinoline Compound Summary. National Center for Biotechnology Information. (Used for Structure-Activity Relationship toxicity inference). [Link]

  • American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS.org. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.